Product packaging for (2-Methylthiophen-3-yl)boronic acid(Cat. No.:CAS No. 177735-10-3)

(2-Methylthiophen-3-yl)boronic acid

Cat. No.: B173879
CAS No.: 177735-10-3
M. Wt: 141.99 g/mol
InChI Key: IOZXRAJFXAKLNI-UHFFFAOYSA-N
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Description

(2-Methylthiophen-3-yl)boronic acid is a valuable heterocyclic building block extensively employed in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This reaction is a cornerstone in modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are difficult to access by other means. The application of these compounds in synthetic chemistry is driven by their versatile reactivity, stability, and relatively low toxicity . Boronic acids like this one are particularly prized in medicinal chemistry as bioisosteres of carboxylic acids, and their introduction into bioactive molecules can favorably modify selectivity, as well as physicochemical and pharmacokinetic characteristics . As a stable, readily available organoboron reagent, it serves as a critical intermediate in pharmaceutical research for the discovery and development of new therapeutic agents. Furthermore, thiophene derivatives are of significant interest beyond pharmacology, finding applications in the development of advanced materials, including dyes, fluorophores, and photovoltaic materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BO2S B173879 (2-Methylthiophen-3-yl)boronic acid CAS No. 177735-10-3

Properties

IUPAC Name

(2-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZXRAJFXAKLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619418
Record name (2-Methylthiophen-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-10-3
Record name (2-Methylthiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthiophene-3-boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methylthiophen-3-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS number 177735-10-3, is a valuable reagent in organic synthesis.[1] It belongs to the class of boronic acids, which are notable for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This compound serves as a crucial building block for constructing complex heterocyclic structures, which are frequently found in novel therapeutic agents, including antiviral medications.[1][2] The thiophene moiety is a significant heterocycle in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H7BO2S[1]
Molecular Weight 141.98 g/mol [1]
Appearance Solid (typically white to off-white)[1]
Boiling Point 299.5 ± 42.0 °C (Predicted)[1][4]
Density 1.25 ± 0.1 g/cm3 (Predicted)[1][4]
pKa 8.33 ± 0.58 (Predicted)[4]
Storage Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C.[1][4]

Solubility: this compound is soluble in common organic solvents like dichloromethane and chloroform.[5] It is slightly soluble in water.[5]

Stability: Boronic acids, in general, are sensitive to air and moisture.[5] this compound should be stored in a cool, dry place, away from heat and direct sunlight in a tightly sealed container to prevent degradation.[5] It is also recommended to store it separately from strong oxidizing agents.[5] The stability of boronic acids can be a concern, as they can undergo protodeboronation, oxidation, and polymerization.[6] In some cases, boronic acids can form cyclic boroxine structures through dehydration, which can complicate spectral interpretation.[7] For unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates can be used as air-stable surrogates that allow for the slow release of the boronic acid in situ.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the two protons on the thiophene ring, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the thiophene protons would be characteristic of a 2,3-disubstituted thiophene ring.[8]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the 2-methylthiophene ring.

  • ¹¹B NMR: The boron NMR spectrum would show a characteristic chemical shift for the boronic acid group.[9]

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group, C-H stretching of the aromatic and methyl groups, and C=C and C-S stretching of the thiophene ring.[10][11][12]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.[13] Fragmentation patterns would likely involve the loss of water and other characteristic fragments from the 2-methylthiophene ring.[7] For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization, such as silylation, is often required to increase volatility.[7]

Chemical Reactivity and Applications

The primary application of this compound in research and drug development is its participation in Suzuki-Miyaura cross-coupling reactions.[2]

Suzuki-Miyaura Cross-Coupling Reaction: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide or triflate.[14][15] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3][14]

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically with the assistance of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)-X\n(Oxidative Addition Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'\n(Transmetalation Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArAr_prime [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X\n(Organic Halide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="(2-Methylthiophen-3-yl)B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> ArPdX [label="Oxidative\nAddition", color="#EA4335"]; ArX -> ArPdX [color="#EA4335"]; ArPdX -> ArPdAr_prime [label="Transmetalation", color="#4285F4"]; BoronicAcid -> ArPdAr_prime [color="#4285F4"]; Base -> ArPdAr_prime [color="#4285F4", style=dashed]; ArPdAr_prime -> Pd0 [label="Reductive\nElimination", color="#34A853"]; ArPdAr_prime -> ArAr_prime [color="#34A853", arrowhead=none, style=dashed]; } caption="Suzuki-Miyaura Catalytic Cycle"

Experimental Protocols

Below are representative experimental protocols for the synthesis of a generic arylboronic acid and its use in a Suzuki-Miyaura coupling reaction. These protocols can be adapted for this compound.

5.1. General Synthesis of an Arylboronic Acid

A common method for synthesizing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

// Nodes Start [label="Start: 3-Bromo-2-methylthiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Reaction with n-BuLi or Mg\nin dry ether or THF at low temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Formation of Organolithium or\nGrignard Reagent", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Reaction with Trialkyl Borate\n(e.g., B(OMe)₃) at low temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Formation of Boronate Ester", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Acidic Workup\n(e.g., with aqueous HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Product: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [color="#EA4335"]; Intermediate -> Step2 [color="#4285F4"]; Step2 -> Intermediate2 [color="#4285F4"]; Intermediate2 -> Step3 [color="#34A853"]; Step3 -> End [color="#34A853"]; } caption="General Synthesis Workflow for an Arylboronic Acid"

Methodology:

  • To a solution of 3-bromo-2-methylthiophene in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise.

  • The reaction mixture is stirred at this temperature for a specified time to ensure the formation of the organolithium reagent.

  • Triisopropyl borate is then added dropwise to the cooled solution.

  • The mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of aqueous hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or chromatography.

5.2. General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid.[15][16]

Methodology:

  • In a reaction vessel, the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) are combined.[15][16]

  • A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), is added.[16]

  • The vessel is purged with an inert gas, and an appropriate solvent system (e.g., a mixture of dioxane and water) is added.[15]

  • The reaction mixture is heated with stirring for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated.

  • The resulting crude product is purified by column chromatography or recrystallization to afford the desired coupled product.

Factors Affecting Boronic Acid Stability

The stability of boronic acids is a critical consideration for their storage and use. Several factors can influence their stability.

// Central Node Stability [label="this compound\nStability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors Oxidation [label="Oxidation\n(Reaction with O₂ or peroxides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Cleavage of C-B bond by a proton source)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(Formation of boroxines)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., MIDA boronates)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stability -> Oxidation [label="Decreased by", color="#EA4335"]; Stability -> Protodeboronation [label="Decreased by", color="#EA4335"]; Stability -> Dehydration [label="Affected by", color="#FBBC05"]; Stability -> Derivatization [label="Increased by", color="#34A853"]; } caption="Factors Influencing Boronic Acid Stability"

This guide provides essential information for the effective use of this compound in research and development, particularly in the synthesis of novel organic compounds with potential therapeutic applications.

References

(2-Methylthiophen-3-yl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Methylthiophen-3-yl)boronic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key reagent in the synthesis of functionalized heterocycles with potential antiviral applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Key quantitative data for this molecule are summarized in the table below, providing a clear reference for experimental design and chemical synthesis.

PropertyValueReference
Molecular Formula C5H7BO2S[1][2]
Molecular Weight 141.98 g/mol [1]
CAS Number 177735-10-3[1]
Boiling Point 299.5 ± 42.0 °C[1]
Density 1.25 ± 0.1 g/cm³[1]
Appearance Solid[1]
Purity ≥97%[1]
Storage Temperature Keep in dark place,Sealed in dry,Store in freezer, under -20°C[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the provided search results. However, it is noted for its application as a reagent in the preparation of functionalized heterocycles which are investigated as antiviral agents.[1] Researchers utilizing this compound would typically employ it in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The specific reaction conditions, including the choice of catalyst, base, and solvent, would be dictated by the specific synthetic target.

Logical Relationship of Compound Properties

The following diagram illustrates the fundamental information hierarchy for this compound, from its identification to its known application.

A This compound B Molecular Formula: C5H7BO2S A->B C Molecular Weight: 141.98 g/mol A->C D CAS Number: 177735-10-3 A->D E Physical Properties A->E H Application A->H F Boiling Point: 299.5 ± 42.0 °C E->F G Density: 1.25 ± 0.1 g/cm³ E->G I Reagent for Antiviral Agents H->I

Caption: Chemical Identity and Application of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2-methyl-3-thiopheneboronic acid, a key building block in organic synthesis and drug discovery. Understanding these properties is critical for its effective storage, handling, and application, particularly in sensitive reactions such as Suzuki-Miyaura cross-coupling. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide consolidates general principles, presents data for analogous compounds, and provides detailed experimental protocols to empower researchers in their specific applications.

Core Concepts: Stability of Thiopheneboronic Acids

The stability of 2-methyl-3-thiopheneboronic acid is primarily dictated by its susceptibility to protodeboronation . This chemical process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-methylthiophene as a byproduct.[1][2] This undesired side reaction can significantly lower the yield of desired products in cross-coupling reactions.[3]

Several factors influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] Thienylboronic acids are reported to undergo rapid protodeboronation at a pH greater than 10, which is common for many Suzuki-Miyaura cross-coupling conditions.[3] Both acid-catalyzed and base-catalyzed mechanisms for protodeboronation have been described.[1][4]

  • Temperature: As with most chemical reactions, higher temperatures can accelerate the rate of decomposition.

  • Moisture: The presence of water can facilitate hydrolysis and subsequent protodeboronation.[5]

  • Light Exposure: While not as commonly cited for this specific class, UV irradiation can promote protodeboronation in some arylboronic acids.[3]

To mitigate protodeboronation, several strategies can be employed, such as the use of stabilized boronic acid surrogates (e.g., MIDA boronate esters) which slowly release the active boronic acid under reaction conditions.[1]

Solubility Profile

Esterification of boronic acids, for example with pinacol, generally increases their solubility in non-polar organic solvents.[7]

Table 1: General Solubility of Arylboronic Acids in Common Solvents (Qualitative)

Solvent ClassSolvent ExamplesGeneral Solubility
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Soluble
Polar Protic Methanol, Ethanol, WaterSoluble to Sparingly Soluble
Non-Polar Toluene, Hexanes, Diethyl EtherSparingly Soluble to Insoluble
Chlorinated Dichloromethane (DCM), ChloroformGenerally Soluble

Note: This table provides a general guideline. Actual solubility should be determined experimentally for 2-methyl-3-thiopheneboronic acid.

Experimental Protocols

Protocol 1: Determination of Solubility via the Dynamic Method

This method involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][8]

Materials and Apparatus:

  • 2-methyl-3-thiopheneboronic acid (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of 2-methyl-3-thiopheneboronic acid and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[8]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[8]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Protocol 2: Assessment of Stability by ¹H NMR Spectroscopy

This protocol allows for the monitoring of protodeboronation over time under specific conditions.[2][5]

Materials and Apparatus:

  • 2-methyl-3-thiopheneboronic acid

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of an internal standard in the chosen deuterated solvent. In an NMR tube, dissolve a known amount of 2-methyl-3-thiopheneboronic acid in the stock solution.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (time = 0).

  • Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., add a specific base, heat to a certain temperature).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a proton on the thiophene ring of 2-methyl-3-thiopheneboronic acid and the corresponding proton on the protodeboronated product (2-methylthiophene). Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[2]

Protocol 3: Stability-Indicating HPLC Assay

A stability-indicating HPLC method is designed to separate the intact boronic acid from its degradation products.[5]

Materials and Apparatus:

  • 2-methyl-3-thiopheneboronic acid

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers for pH adjustment

  • HPLC system with a suitable detector (UV or RI, as boronic acids may have a weak chromophore)

  • HPLC column (e.g., C18)

Procedure:

  • Method Development: Develop an HPLC method that achieves baseline separation between 2-methyl-3-thiopheneboronic acid and its potential degradation products, primarily 2-methylthiophene.

  • Sample Preparation: Prepare a stock solution of 2-methyl-3-thiopheneboronic acid in a suitable solvent.

  • Stress Studies: Subject aliquots of the stock solution to various stress conditions (e.g., different pH values, elevated temperatures, light exposure).

  • Time-Point Analysis: At specified time points, inject the stressed samples onto the HPLC system.

  • Quantification: Monitor the peak area of the 2-methyl-3-thiopheneboronic acid peak and any new peaks that appear. The decrease in the main peak area over time indicates the rate of degradation under the tested conditions.

Visualizing Key Processes

The following diagrams illustrate the critical degradation pathway of 2-methyl-3-thiopheneboronic acid and a typical workflow for assessing its stability.

G cluster_reactants Reactants cluster_products Products 2_Methyl_3_Thiopheneboronic_Acid 2-Methyl-3-thiopheneboronic Acid 2_Methylthiophene 2-Methylthiophene (Protodeboronated Product) 2_Methyl_3_Thiopheneboronic_Acid->2_Methylthiophene Protodeboronation Boric_Acid B(OH)₃ 2_Methyl_3_Thiopheneboronic_Acid->Boric_Acid Proton_Source H⁺ Source (e.g., H₂O, Acid, Base) Proton_Source->2_Methylthiophene

Caption: Protodeboronation of 2-methyl-3-thiopheneboronic acid.

G Start Prepare Solution of 2-Methyl-3-thiopheneboronic Acid Stress Apply Stress Condition (e.g., pH, Temp, Light) Start->Stress Sampling Take Samples at Time Intervals (t₀, t₁, t₂, ...) Stress->Sampling Analysis Analyze by HPLC or NMR Sampling->Analysis Data Quantify Degradation (Remaining Boronic Acid vs. Time) Analysis->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for experimental stability assessment.

Conclusion

While 2-methyl-3-thiopheneboronic acid is a valuable synthetic intermediate, its utility is closely tied to its stability, which is primarily challenged by protodeboronation. Researchers and drug development professionals must consider the effects of pH, temperature, and moisture on its integrity. Although specific quantitative solubility and stability data are not widespread, the experimental protocols outlined in this guide provide a robust framework for determining these critical parameters in-house. By understanding and controlling these factors, the successful application of 2-methyl-3-thiopheneboronic acid in complex synthetic endeavors can be significantly enhanced.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methylthiophen-3-yl)boronic acid, a key building block in modern organic chemistry and medicinal chemistry. This document details the prevalent synthetic methodologies, expected characterization data, and the instrumental role of this compound in the development of novel therapeutics.

Introduction

This compound (CAS: 177735-10-3) is a heterocyclic organoboron compound that has garnered significant interest in the field of drug discovery and materials science.[1] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many biologically active compounds. The presence of the 2-methylthiophene scaffold is a common motif in various pharmaceuticals, and the boronic acid functionality at the 3-position allows for its strategic incorporation into target molecules, including antiviral agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₇BO₂S
Molecular Weight 141.99 g/mol
Appearance White to off-white solid
CAS Number 177735-10-3
IUPAC Name This compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process: the bromination of 2-methylthiophene followed by a lithium-halogen exchange and subsequent borylation.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow Start 2-Methylthiophene Intermediate 3-Bromo-2-methylthiophene Start->Intermediate Bromination (NBS) Product This compound Intermediate->Product 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺

A high-level overview of the synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-methylthiophene (Intermediate)

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylthiophene (1.0 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to yield 3-bromo-2-methylthiophene as a colorless oil.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • 3-Bromo-2-methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF and 3-bromo-2-methylthiophene (1.0 eq.).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the borate ester.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a crude solid.

  • Triturate the crude product with cold hexane and filter to afford this compound as a white to off-white solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The following tables summarize the expected characterization data for this compound based on known data for analogous compounds.

Table 1: Predicted NMR Spectroscopic Data

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR CDCl₃~7.35d~5.0H-5
~6.95d~5.0H-4
~2.50s--CH₃
~5.0-6.0br s--B(OH)₂
¹³C NMR CDCl₃~140.0--C-2
~135.0--C-5
~130.0--C-4
~125.0 (broad)--C-3 (C-B)
~15.0---CH₃
¹¹B NMR CDCl₃~28.0br s--B(OH)₂

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data

TechniqueExpected Value
HRMS (ESI+) m/z [M+H]⁺ calcd for C₅H₈BO₂S: 143.0332; found: ~143.0335
IR (ATR, cm⁻¹) ~3300-3100 (br, O-H), ~2920 (C-H), ~1350 (B-O), ~1080 (B-O)

Applications in Drug Development

Arylboronic acids, including this compound, are pivotal intermediates in the synthesis of numerous pharmaceutical compounds. Their primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of biaryl and hetero-biaryl scaffolds present in many approved drugs.

Role in Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the central role of the boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X Transmetal Transmetalation OxAdd->Transmetal R¹-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim R¹-Pd(II)-R² RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product BoronicAcid This compound (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ArylHalide Aryl/Heteroaryl Halide (R¹-X) ArylHalide->OxAdd

The role of boronic acids in the Suzuki-Miyaura catalytic cycle.

This powerful reaction enables medicinal chemists to readily synthesize a vast array of complex molecules by coupling the (2-methylthiophen-3-yl) moiety with various aryl or heteroaryl halides, contributing to the development of new drug candidates.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The synthetic route via lithiation-borylation of 3-bromo-2-methylthiophene is a reliable method for its preparation. The characterization of this compound relies on standard spectroscopic techniques, with predictable spectral features. Its importance in medicinal chemistry, particularly in the construction of complex heterocyclic systems through Suzuki-Miyaura cross-coupling, underscores its significance for researchers and professionals in the field of drug development.

References

A Technical Guide to the Spectroscopic Analysis of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Methylthiophen-3-yl)boronic acid (CAS No. 177735-10-3), a key building block in the synthesis of functionalized heterocycles for various applications, including antiviral drug development. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) and other oligomeric species, obtaining high-resolution spectroscopic data can be challenging. This guide presents predicted mass spectrometry data and characteristic NMR and IR spectroscopic features based on the analysis of structurally related compounds. Detailed experimental protocols are also provided to aid researchers in obtaining and interpreting their own data.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₅H₇BO₂S Molecular Weight: 141.99 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[1]

AdductPredicted m/z
[M+H]⁺143.03327
[M+Na]⁺165.01521
[M-H]⁻141.01871
[M+NH₄]⁺160.05981
[M+K]⁺180.98915
[M+H-H₂O]⁺125.02325
[M]⁺142.02544
[M]⁻142.02654

Data sourced from PubChem predictions.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the thiophene ring protons, the methyl group protons, and the acidic protons of the boronic acid group. The chemical shifts (δ) are reported in parts per million (ppm).

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Thiophene H (C4)7.0 - 7.5Doublet (d)1H
Thiophene H (C5)6.8 - 7.3Doublet (d)1H
B(OH)₂4.5 - 6.0 (broad)Singlet (s)2H
Methyl (CH₃)2.4 - 2.6Singlet (s)3H

Note: The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, potentially altering their chemical shift and appearance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.

Carbon AtomExpected Chemical Shift (ppm)
Thiophene C-B130 - 140 (often broad or absent)
Thiophene C-S-C135 - 145
Thiophene C4125 - 135
Thiophene C5120 - 130
Methyl (CH₃)14 - 18
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H, C-H, C=C, and B-O bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H3200 - 3600 (broad)B(OH)₂ stretching
C-H (aromatic)3000 - 3100Thiophene C-H stretching
C-H (aliphatic)2850 - 3000Methyl C-H stretching
C=C1500 - 1600Thiophene ring stretching
B-O1310 - 1380B-O stretching
B-C1100 - 1200B-C stretching

Characteristic IR bands for boronic acids have been reported in the literature.[2][3]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). DMSO-d₆ is often a good choice for boronic acids due to its ability to break up oligomeric species.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be beneficial.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to aid ionization.[4]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR Sample or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1D & 2D NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Data Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for thiophene boronic acids, a class of reagents widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Due to their reactivity and potential hazards, a thorough understanding of their properties and adherence to strict safety protocols are imperative for their safe use in research and development.

Hazard Identification and Classification

Thiophene boronic acids are generally classified as irritants. Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may be harmful.[2] It is crucial to handle these compounds with appropriate personal protective equipment and in a well-ventilated area to minimize exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.[2]

Quantitative Data Summary

The following tables summarize available quantitative safety and physical property data for common thiophene boronic acids and their derivatives. It is important to note that comprehensive toxicological data is not available for all compounds, and researchers should consult the specific Safety Data Sheet (SDS) for the particular reagent being used.

Table 1: Toxicological Data

CompoundCAS NumberLD50 (Oral, Rat)Acute ToxicityReference
Thiophene-2-boronic acid6165-68-0500.1 mg/kgHarmful if swallowed[3]
5-Cyano-2-thienylboronic acidNot FoundNo data availableCategory 4 (Acute oral, dermal, inhalation)[4]
Benzo[b]thiophene-2-boronic Acid98437-23-1No data availableHarmful if swallowed (16.7% of notifications)[5]

Table 2: Physical and Thermal Properties

CompoundCAS NumberMelting Point (°C)Flash Point (°C)DecompositionReference
Thiophene-2-boronic acid6165-68-0134 - 140127.9Decomposes before boiling[6][7][8][9]
Thiophene-3-boronic acid6165-69-1164 - 169Not applicableNo data available
Thiophene-2-boronic acid pinacol ester193978-23-365 - 70Not applicableNo data available
Thiophene-3-boronic acid pinacol ester214360-70-0No data available127.1No data available[10]
Thiophene-3-boronic acid MIDA esterNot Found193 - 197Not applicableNo data available

Experimental Protocols

Adherence to strict experimental protocols is essential for the safe handling of thiophene boronic acids.

Personal Protective Equipment (PPE)

A standard set of PPE must be worn at all times when handling thiophene boronic acids.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Weighing and Dispensing of Powdered Thiophene Boronic Acids

Thiophene boronic acids are often fine powders that can easily become airborne, posing an inhalation hazard.

Protocol for Weighing:

  • Preparation: Whenever possible, purchase pre-weighed amounts of the chemical to minimize handling.[3][11] If weighing is necessary, perform the operation within a chemical fume hood or a ventilated balance enclosure.[12][13] Cover the work surface with disposable absorbent paper.[3]

  • Tare Method: Place a sealable container (e.g., a vial with a cap) on the balance and tare it.[12][13][14]

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the thiophene boronic acid powder into the tared container using a spatula.[3][14] Avoid pouring directly from the bottle to minimize dust generation.[3]

  • Re-weigh: Securely close the container and move it back to the balance to obtain the precise weight.[3][12][14]

  • Dissolution: If preparing a solution, add the solvent to the container while still inside the fume hood.[14]

Handling in Suzuki-Miyaura Cross-Coupling Reactions

Thiophene boronic acids are frequently used in Suzuki-Miyaura reactions. The following is a general protocol highlighting key safety considerations.

Reaction Setup:

  • Assemble the reaction apparatus within a chemical fume hood.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) if the reaction is air-sensitive.

  • Add the solvent, base, palladium catalyst, and other reagents to the reaction vessel.

  • Add the thiophene boronic acid (either as a solid or a solution) to the reaction mixture.

Reaction Quenching and Work-up:

  • Cool the reaction mixture to the appropriate temperature (often room temperature or 0 °C) before quenching. Be aware that some quenching procedures can be exothermic.[15]

  • Slowly add the quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture with stirring.[16]

  • If the reaction was performed in a water-miscible solvent like THF or dioxane, it is often safer to remove the solvent by rotary evaporation before the aqueous work-up to avoid emulsions.

  • To remove boronic acid residues, the crude reaction mixture can be washed with an aqueous base (e.g., 1-2 M NaOH) to extract the acidic boronic acid into the aqueous layer.[16]

  • Alternatively, repeated co-evaporation with methanol can remove boronic acid residues as the volatile trimethyl borate.[16]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Solid Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[17]

  • Personal Protection: Don the appropriate PPE, including a respirator if the powder is airborne.[17]

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17][18]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[17][18]

  • Decontamination: Decontaminate the spill area. For non-porous surfaces, wet-wiping is preferred over dry sweeping to avoid generating dust.[3] Use a suitable solvent (in which the boronic acid is soluble) on a disposable towel, followed by soap and water.[13] All cleaning materials should be disposed of as hazardous waste.[17][18]

Decontamination of Laboratory Surfaces and Glassware:

  • Pre-cleaning: Remove any gross contamination from surfaces and glassware by scraping or wiping.

  • Washing: Wash with a suitable detergent and water.[19] For glassware that contained boronic acids, rinsing with a basic solution can help remove residual material.

  • Rinsing: Thoroughly rinse with water, followed by a final rinse with deionized water.[19]

  • Drying: Allow to air dry or dry in an oven as appropriate.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for thiophene boronic acids.

Handling_Precautions cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup Assess_Hazards Assess Hazards (SDS) Gather_PPE Gather PPE Assess_Hazards->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Powder Weigh Powder (Tare Method) Prepare_Work_Area->Weigh_Powder Perform_Reaction Perform Reaction Weigh_Powder->Perform_Reaction Quench_Reaction Quench Reaction Perform_Reaction->Quench_Reaction Workup Work-up Quench_Reaction->Workup Decontaminate_Glassware Decontaminate Glassware Workup->Decontaminate_Glassware Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Decontaminate_Surfaces Decontaminate Surfaces Decontaminate_Surfaces->Dispose_Waste

Caption: General workflow for handling thiophene boronic acids.

Spill_Response cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert_Personnel Alert Personnel Evacuate_Area Evacuate Area Alert_Personnel->Evacuate_Area Assess_Spill Assess Spill Size & Hazard Evacuate_Area->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill (Inert Absorbent) Don_PPE->Contain_Spill Collect_Material Collect Material Contain_Spill->Collect_Material Decontaminate_Area Decontaminate Area Collect_Material->Decontaminate_Area Package_Waste Package Waste for Disposal Decontaminate_Area->Package_Waste Report_Incident Report Incident Package_Waste->Report_Incident

Caption: Step-by-step spill response for thiophene boronic acids.

Stability and Storage

Thiophene boronic acids can be sensitive to heat and moisture.[7] Some boronic acids, particularly certain heterocyclic derivatives, are known to be unstable and can decompose upon storage or under reaction conditions.[20]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Refrigeration is often recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • MIDA Boronates: For particularly unstable thiophene boronic acids, the use of N-methyliminodiacetic acid (MIDA) boronates can be considered, as they are generally more stable and can release the boronic acid in situ under reaction conditions.[20]

By adhering to these safety precautions and experimental protocols, researchers can safely and effectively utilize thiophene boronic acids in their synthetic endeavors. Always prioritize safety and consult the specific SDS for the compound in use.

References

The Pivotal Role of (2-Methylthiophen-3-yl)boronic Acid in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylthiophen-3-yl)boronic acid has emerged as a critical building block in the synthesis of complex heterocyclic molecules, particularly within the realms of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures that are often inaccessible through traditional synthetic methods. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of biologically active compounds, detailed experimental protocols, and the underlying reaction pathways.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. This compound is a highly valued reagent in these reactions for the introduction of the 2-methylthiophen-3-yl moiety into various molecular scaffolds.[1] This is particularly significant in drug discovery, where the thiophene ring system is a common feature in many therapeutic agents due to its ability to modulate physicochemical and biological properties.[2]

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product 3-Aryl-2-methylthiophene reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product Catalyzes base Base (e.g., K2CO3) base->product Activates

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Pathway

The integration of the 2-methylthiophene moiety into larger, more complex molecules has been a successful strategy in the development of novel therapeutic agents. A significant area of application is in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[3][4]

Thiophene-containing compounds have been identified as potent and selective inhibitors of PI3K.[3] The 2-methylthiophene group can be strategically incorporated into inhibitor scaffolds to optimize binding affinity and selectivity for the target kinase.

The PI3K/Akt/mTOR signaling cascade is a complex network of protein interactions. A simplified representation of this pathway is illustrated below, highlighting the key nodes that are targets for inhibition.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Suzuki-Miyaura Reactions

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids with various aryl halides. While a specific example with quantitative data for this compound was not found in the literature search, the data for closely related thiophene boronic acids provide a strong indication of the expected reactivity and yields.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0)K₃PO₄Dioxane1101274[5]
5-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (1.0)K₃PO₄Dioxane1101291[5]
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90-Good[6]
2,5-Dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/Water901263[2]
2-BromothiophenePhenylboronic acidPd(II)-complex-Water---[7]

Experimental Protocols

Below is a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and should be adapted and optimized for specific substrates and reaction scales.[3][8]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine solids: Aryl halide, Boronic acid, Catalyst, Base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent via syringe B->C D Heat the reaction mixture with stirring (e.g., 80-110 °C) C->D E Monitor progress by TLC or GC-MS D->E F Cool to room temperature E->F G Quench with water and extract with organic solvent F->G H Wash organic layer with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Characterize the pure product (NMR, MS) J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile reagent in heterocyclic chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of a wide range of complex molecules, including those with significant potential in drug discovery. The ability to introduce the 2-methylthiophene moiety into various scaffolds has been instrumental in the development of novel kinase inhibitors and other biologically active compounds. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important building block in their synthetic endeavors. Further exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative heterocyclic compounds with diverse applications.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Methylthiophene Group in Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic and steric effects imparted by the methylthiophene group within boronic acids. Understanding these properties is crucial for leveraging these versatile building blocks in drug discovery and development, particularly in the context of carbon-carbon bond formation via cross-coupling reactions.

Introduction to Thiophene Boronic Acids in Medicinal Chemistry

Thiophene-containing molecules are prevalent in a vast array of pharmaceuticals due to their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles. When functionalized as boronic acids, these heterocycles become powerful intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The introduction of a methyl group to the thiophene ring further modulates the steric and electronic nature of the boronic acid, influencing its reactivity, selectivity, and ultimately the properties of the final compound. This guide will delve into the nuanced effects of the methyl group's position on the thiophene ring in boronic acids.

Electronic Effects of the Methylthiophene Group

The electronic nature of the methylthiophene substituent plays a pivotal role in its reactivity. The position of the methyl group relative to the boronic acid moiety significantly influences the electron density of the thiophene ring and the carbon-boron bond. These effects can be qualitatively understood and quantitatively estimated using parameters like Hammett constants.

The methyl group is an electron-donating group (EDG) through an inductive effect. The sulfur atom in the thiophene ring can act as either an electron-donating or -withdrawing group depending on the resonance structure. In the context of electrophilic aromatic substitution, which is relevant to the mechanism of the Suzuki-Miyaura coupling, the thiophene ring is considered electron-rich.

Table 1: Hammett Substituent Constants for Thienyl Groups

SubstituentσmσpF (Field/Inductive)R (Resonance)
2-Thienyl0.090.050.13-0.08
3-Thienyl0.03-0.020.08-0.10

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1]

Steric Effects of the Methylthiophene Group

The steric hindrance imposed by the methylthiophene group can significantly impact reaction rates and selectivity. The position of the methyl group, particularly when adjacent to the boronic acid (an ortho-substituent), can impede the approach of the palladium catalyst and the coupling partner in the transition state of the Suzuki-Miyaura reaction.

Table 2: Inferred Steric Effects of Methylthiophene Boronic Acid Isomers

IsomerPosition of Methyl GroupExpected Steric Hindrance at Boronic Acid
3-Methylthiophen-2-ylortho to Boronic AcidHigh
4-Methylthiophen-2-ylmeta to Boronic AcidLow
5-Methylthiophen-2-ylpara to Boronic AcidLow
2-Methylthiophen-3-ylortho to Boronic AcidHigh
4-Methylthiophen-3-ylmeta to Boronic AcidLow
5-Methylthiophen-3-ylpara to Boronic AcidLow

The increased steric bulk in the ortho-substituted isomers (3-methylthiophen-2-yl and 2-methylthiophen-3-yl) is expected to have a pronounced effect on the efficiency of the transmetalation step in the Suzuki-Miyaura coupling.

Synthesis and Characterization

The synthesis of methylthiophene boronic acids typically involves the lithiation of the corresponding methylthiophene followed by quenching with a trialkyl borate.

General Synthetic Workflow

Synthesis_Workflow Start Methylthiophene Lithiation Lithiation (e.g., n-BuLi) Start->Lithiation Borate_Ester Reaction with Trialkyl Borate Lithiation->Borate_Ester Hydrolysis Acidic Workup (Hydrolysis) Borate_Ester->Hydrolysis Product Methylthiophene Boronic Acid Hydrolysis->Product

Caption: General synthetic workflow for methylthiophene boronic acids.

Experimental Protocol: Synthesis of a Methylthiophene Boronic Acid (General Procedure)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting methylthiophene dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure complete lithiation.

  • Borylation: A trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added dropwise to the reaction mixture at the same low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired methylthiophene boronic acid.

Role in Suzuki-Miyaura Cross-Coupling

The electronic and steric properties of methylthiophene boronic acids directly influence their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of biaryl and heteroaryl-aryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Methylthiophene Isomerism on Reactivity
  • Electronic Effects: The electron-donating methyl group can influence the rate of transmetalation. A more electron-rich thiophene ring can facilitate the transfer of the aryl group from boron to the palladium center. Therefore, isomers where the methyl group's electron-donating effect is more pronounced at the carbon bearing the boronic acid may exhibit enhanced reactivity.

  • Steric Effects: As previously discussed, steric hindrance from an ortho-methyl group can significantly decrease the reaction rate by impeding the formation of the key palladium-boronate intermediate during the transmetalation step. This can lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures, more active catalysts).

Table 3: Predicted Relative Reactivity of Methylthiophene Boronic Acid Isomers in Suzuki-Miyaura Coupling

IsomerElectronic EffectSteric HindrancePredicted Relative Reactivity
3-Methylthiophen-2-ylElectron-donating (ortho)HighModerate to Low
4-Methylthiophen-2-ylElectron-donating (meta)LowModerate
5-Methylthiophen-2-ylElectron-donating (para)LowHigh
2-Methylthiophen-3-ylElectron-donating (ortho)HighModerate to Low
4-Methylthiophen-3-ylElectron-donating (meta)LowModerate
5-Methylthiophen-3-ylElectron-donating (para)LowHigh

This table provides a qualitative prediction based on established principles of electronic and steric effects in organic reactions. Actual reaction outcomes will also depend on the specific coupling partner, catalyst system, and reaction conditions.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of methylthiophene boronic acids and their reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized boronic acids. The chemical shifts and coupling constants of the thiophene protons provide information about the substitution pattern. ¹¹B NMR can be used to observe the boron center, which typically appears as a broad singlet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the precise steric environment around the boronic acid moiety.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. In the realm of medicinal chemistry and materials science, the synthesis of biaryl and heteroaryl compounds is of paramount importance, and the Suzuki-Miyaura coupling provides a versatile tool for this purpose.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (2-Methylthiophen-3-yl)boronic acid with various aryl halides. The resulting 3-aryl-2-methylthiophene scaffolds are prevalent in a wide range of biologically active molecules and functional organic materials. Thiophene-containing compounds are of particular interest due to their diverse pharmacological properties and applications in organic electronics.[1][2]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 (Boronic Acid) + Base PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R X-B(OH)2-Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Base B Seal Vessel and Purge with Inert Gas A->B C Add Degassed Anhydrous Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature and Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for Suzuki-Miyaura couplings of thiophene derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Coupling of 4-Bromothiophene-2-carbaldehyde with Various Arylboronic Acids/Esters [4]

EntryArylboronic Acid/EsterProductSolventYield (%)
1Phenylboronic ester4-Phenylthiophene-2-carbaldehydeToluene/H₂O75
23,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeToluene/H₂O88
33-Formyl-5-(trifluoromethyl)phenylboronic ester3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrileDMF62
43-Chloro-4-fluorophenylboronic acid4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehydeToluene/H₂O78

General Conditions: 4-Bromothiophene-2-carbaldehyde (1 eq.), Arylboronic acid/ester (1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq.), 85-90 °C, 12 h.[4]

Table 2: Optimization of Suzuki-Miyaura Coupling of 3-Bromoquinoline with a Heteroarylboronic Acid Pinacol Ester [5]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O (4:1)10055
2XPhos Pd G2 (2)K₃PO₄Dioxane/H₂O (4:1)10080
3SPhos Pd G2 (2)K₃PO₄Dioxane/H₂O (4:1)10075

Key Considerations and Troubleshooting

  • Deboronating Conditions: Thiophene boronic acids can be prone to decomposition (protodeboronation) under basic conditions.[6] The use of milder bases (e.g., K₂CO₃, K₃PO₄) and shorter reaction times can mitigate this side reaction.

  • Catalyst and Ligand Choice: The choice of palladium precatalyst and ligand is critical for achieving high yields, especially with challenging substrates. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[5]

  • Solvent System: A variety of solvents can be employed, with dioxane/water and toluene/water mixtures being common. The addition of water can sometimes accelerate the reaction.[7]

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Purity of Reagents: The purity of the boronic acid, aryl halide, and solvent can significantly impact the reaction outcome.

By following the provided protocols and considering these key factors, researchers can successfully employ the Suzuki-Miyaura coupling of this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methyl-3-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed transformation is particularly valuable in drug discovery and development for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in pharmacologically active compounds. Thiophene derivatives, in particular, are prevalent in many pharmaceuticals due to their unique electronic properties and ability to mimic phenyl rings.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-methyl-3-thiopheneboronic acid with various aryl halides. The resulting 3-aryl-2-methylthiophene scaffolds are important building blocks for novel therapeutic agents. Special consideration is given to catalyst selection, reaction conditions, and potential challenges associated with the use of heteroarylboronic acids, such as competitive deboronation.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of a variety of aryl and heteroaryl boronic acids with 3-methylthiophene-2-carbonyl chloride, a structurally related analogue to the target reaction of 2-methyl-3-thiopheneboronic acid with aryl halides. These results, adapted from a study by Mehmood et al., provide a strong starting point for reaction optimization. The use of Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene at a moderate temperature of 50 °C has been shown to be effective, affording good to excellent yields for a range of substrates.[1][2]

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Methylthiophene-2-carbonyl chloride with Various Boronic Acids [1][2]

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acid(3-Methylthiophen-2-yl)(phenyl)methanone91
24-Methylphenylboronic acid(3-Methylthiophen-2-yl)(p-tolyl)methanone88
34-Methoxyphenylboronic acid(4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone85
44-Chlorophenylboronic acid(4-Chlorophenyl)(3-methylthiophen-2-yl)methanone82
54-Fluorophenylboronic acid(4-Fluorophenyl)(3-methylthiophen-2-yl)methanone84
64-(Trifluoromethyl)phenylboronic acid(3-Methylthiophen-2-yl)(4-(trifluoromethyl)phenyl)methanone78
74-Nitrophenylboronic acid(3-Methylthiophen-2-yl)(4-nitrophenyl)methanone75
83-Nitrophenylboronic acid(3-Methylthiophen-2-yl)(3-nitrophenyl)methanone79
92-Naphthylboronic acid(3-Methylthiophen-2-yl)(naphthalen-2-yl)methanone86
10Thiophene-2-boronic acidDi(thiophen-2-yl)methanone76

Reaction Conditions: 3-methylthiophene-2-carbonyl chloride (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (1.5 equiv), Toluene, 50 °C.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-methyl-3-thiopheneboronic acid with an aryl halide. This protocol is based on established methodologies and should be optimized for specific substrates.

Materials:

  • 2-Methyl-3-thiopheneboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Cesium Carbonate [Cs₂CO₃], Potassium Carbonate [K₂CO₃], or Potassium Phosphate [K₃PO₄])

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-methyl-3-thiopheneboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, 2-Methyl-3-thiopheneboronic Acid, Pd Catalyst, and Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (50-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for C-C Bond Formation Using (2-Methylthiophen-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of (2-Methylthiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. The protocols outlined below are based on established and reliable procedures, offering a guide for the synthesis of 3-aryl-2-methylthiophenes, which are valuable structural motifs in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application, enabling the linkage of the 2-methylthiophene core to various aryl and heteroaryl systems. This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of coupling partners.[1]

The resulting 3-aryl-2-methylthiophene structures are of significant interest in drug discovery, as the thiophene ring is a bioisostere of the benzene ring and is present in numerous biologically active compounds. The ability to synthesize libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R-B(OH)₂ Base PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR PdII_ArR->Pd0 RedElim Reductive Elimination PdII_ArR->RedElim Product Ar-R RedElim->Product Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃ in a round-bottom flask. atmosphere Establish an inert atmosphere (e.g., flush with Nitrogen or Argon). reagents->atmosphere solvent Add degassed solvent (e.g., 95% Ethanol). atmosphere->solvent heating Heat the mixture to reflux with vigorous stirring. solvent->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling extraction Dilute with water and extract with an organic solvent (e.g., ethyl acetate). cooling->extraction drying Dry the combined organic layers over Na₂SO₄. extraction->drying concentration Concentrate the solution under reduced pressure. drying->concentration purification Purify the crude product by silica gel column chromatography. concentration->purification

References

Application Notes and Protocols: (2-Methylthiophen-3-yl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methylthiophen-3-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with a wide range of therapeutic applications. Its utility is most prominently showcased in the construction of kinase inhibitors, where the 2-methylthiophen-3-yl moiety can form crucial interactions within the ATP-binding pocket of these enzymes. This document provides detailed application notes, quantitative biological data, and experimental protocols for the use of this compound in the development of potent kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This reaction is instrumental in linking the thiophene core to various heterocyclic scaffolds, a common strategy in the design of kinase inhibitors. The resulting molecules often exhibit significant inhibitory activity against various kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.

Thieno[3,2-d]pyrimidine-Based Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[3,2-d]pyrimidine derivatives that act as potent kinase inhibitors. One such example is in the development of analogs of GSK1070916A, a potent and selective inhibitor of Aurora B and Aurora C kinases. These kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells, making them attractive targets for oncology drug discovery.

The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling step between a halogenated thieno[3,2-d]pyrimidine core and this compound. The 2-methylthiophen-3-yl group in the final compound often occupies a hydrophobic pocket in the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of a representative thieno[3,2-d]pyrimidine-based Aurora kinase inhibitor synthesized using this compound.

Compound IDTarget KinaseIC50 (nM)
GSK1070916A Analog Aurora B3.5
Aurora C6.5

Data is representative of compounds of this class and is intended for comparative purposes.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-((2-Methylthiophen-3-yl)amino)thieno[3,2-d]pyrimidine Derivatives

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a 4-chlorothieno[3,2-d]pyrimidine scaffold.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water per mmol of the limiting reagent) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-((2-methylthiophen-3-yl)amino)thieno[3,2-d]pyrimidine derivative.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: - 4-Chlorothieno[3,2-d]pyrimidine - this compound reaction Reaction Conditions: - 80-100 °C - 4-12 hours - Inert Atmosphere reagents->reaction catalyst Catalyst System: - Pd(OAc)₂ - SPhos - K₂CO₃ catalyst->reaction solvent Solvent: - Dioxane/Water solvent->reaction workup Workup: - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Product: 4-((2-Methylthiophen-3-yl)amino)thieno[3,2-d]pyrimidine Derivative purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Aurora Kinase Signaling Pathway Inhibition

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_B_C Aurora B/C Kinases Histone_H3 Histone H3 Phosphorylation Aurora_B_C->Histone_H3 phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Aurora_B_C->Spindle_Assembly regulates Chromosome_Segregation Chromosome Segregation Aurora_B_C->Chromosome_Segregation ensures proper Inhibitor GSK1070916A Analog (Synthesized using this compound) Inhibitor->Aurora_B_C inhibits Cell_Cycle_Arrest Mitotic Arrest Spindle_Assembly->Cell_Cycle_Arrest activation leads to Chromosome_Segregation->Cell_Cycle_Arrest defects lead to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can induce

Caption: Inhibition of the Aurora kinase signaling pathway.

Application Notes and Protocols for the Synthesis of Novel Antiviral Agents using (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Methylthiophen-3-yl)boronic acid as a key building block in the synthesis of novel thienopyrimidine derivatives with potential antiviral activity. The document outlines a detailed synthetic protocol for a representative compound, summarizes relevant biological activity data for this class of molecules, and proposes a potential mechanism of action.

Introduction

Thiophene-containing heterocycles are a prominent structural motif in many biologically active compounds. In particular, thienopyrimidines, which are isosteres of purine nucleobases, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of these compounds often relies on the strategic formation of carbon-carbon bonds, for which the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool.

This compound is a readily available and valuable reagent for introducing a methyl-substituted thiophene moiety into a target molecule. This specific substitution pattern can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This document details the synthesis of a novel thienopyrimidine derivative, 4-(2-methylthiophen-3-yl)pyrimidin-2-amine , as a representative example of a potential antiviral agent.

Synthesis of a Representative Antiviral Agent: 4-(2-methylthiophen-3-yl)pyrimidin-2-amine

The synthesis of 4-(2-methylthiophen-3-yl)pyrimidin-2-amine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloropyrimidin-2-amine.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Chloropyrimidin-2-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-chloropyrimidin-2-amine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(2-methylthiophen-3-yl)pyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow:

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A This compound D Suzuki-Miyaura Cross-Coupling A->D B 4-Chloropyrimidin-2-amine B->D C Pd(OAc)2 / SPhos Cs2CO3 1,4-Dioxane/H2O, 100 °C C->D E Work-up & Purification D->E F 4-(2-methylthiophen-3-yl)pyrimidin-2-amine (Final Product) E->F

Caption: Synthetic workflow for 4-(2-methylthiophen-3-yl)pyrimidin-2-amine.

Biological Activity of Thienopyrimidine Derivatives

While the antiviral activity of the specific compound synthesized above has not been reported, numerous studies have demonstrated the potent antiviral efficacy of structurally related thienopyrimidine derivatives against a range of viruses. The following table summarizes the reported 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for several thienopyrimidine compounds against different viruses.

Compound ClassVirusAssayEC₅₀ / IC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidineHIV-1Reverse Transcriptase Inhibition0.025[1]
Thieno[3,2-d]pyrimidineInfluenza APlaque Reduction1.46 - 5.74[1]
Thieno[2,3-d]pyrimidineP. falciparum (Antimalarial)In vitro growth inhibition0.06 - 0.12[1]
Substituted PyrimidineInfluenza A & BPlaque Formation Inhibition0.01 - 0.1[2]
ThienopyrimidineMCF-7 (Anticancer)Cell Viability0.045[3]
2-amino-3-arylsulfonylthiopheneHIV-1Cell Culture3.8 (µg/mL)[4]
2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoleTMVHalf-leaf method246.48 (µg/mL)[5]

Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of novel thienopyrimidine derivatives.

Proposed Mechanism of Antiviral Action

The antiviral mechanism of thienopyrimidine derivatives can vary depending on the specific substitutions and the target virus. As structural analogs of purines, they can act as competitive inhibitors of viral enzymes involved in nucleic acid synthesis. A plausible mechanism of action for 4-(2-methylthiophen-3-yl)pyrimidin-2-amine is the inhibition of a viral polymerase (either RNA-dependent RNA polymerase or reverse transcriptase).

Proposed Signaling Pathway Inhibition:

DOT Script for Proposed Mechanism of Action:

G cluster_virus Viral Replication Cycle cluster_drug Drug Action cluster_target Cellular/Viral Target Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Drug 4-(2-methylthiophen-3-yl)pyrimidin-2-amine Polymerase Viral Polymerase (e.g., RdRp or RT) Drug->Polymerase Inhibits Polymerase->Replication Catalyzes

Caption: Proposed mechanism of action via viral polymerase inhibition.

By binding to the active site of the viral polymerase, the thienopyrimidine derivative could prevent the incorporation of natural nucleosides, thereby terminating the elongation of the viral RNA or DNA chain and halting viral replication. This mode of action is a common strategy for many successful antiviral drugs.[6]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel thienopyrimidine derivatives. The Suzuki-Miyaura coupling provides an efficient and robust method for the construction of the core scaffold of these potential antiviral agents. The representative compound, 4-(2-methylthiophen-3-yl)pyrimidin-2-amine, exemplifies a class of molecules with significant potential for further investigation and development in the search for new antiviral therapies. Future studies should focus on the synthesis of a library of analogs and their comprehensive biological evaluation to establish structure-activity relationships and identify lead candidates with potent and selective antiviral activity.

References

Application Notes and Protocols for the Synthesis of Functionalized Heterocycles Using (2-Methylthiophen-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylthiophen-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of functionalized heterocyclic compounds. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The thiophene motif, and its substituted derivatives, are key components in a multitude of biologically active molecules and pharmaceutical agents. The presence of the methyl group at the 2-position of the thiophene ring can influence the electronic properties and steric interactions of the molecule, offering unique opportunities for fine-tuning the pharmacological profile of the resulting heterocycles. These functionalized heterocycles are of significant interest in drug discovery and development, with applications as antiviral, anti-inflammatory, and anticancer agents.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized heterocycles, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a transition metal-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2][3][4][5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various heterocyclic halides. The data is compiled from analogous reactions reported in the literature and serves as a guide for reaction optimization.

Heterocyclic HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridinePd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O1001275-85
2-BromopyrimidinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90880-90
3-BromoquinolinePd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane801685-95
5-BromoindolePd₂(dba)₃ (2), XPhos (4)Cs₂CO₃t-BuOH1002470-80
2-ChloropyrazinePdCl₂(dppf) (3)K₂CO₃DMF1101070-85

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide. The specific conditions may require optimization depending on the substrate.

Materials:

  • This compound (1.2 equiv.)

  • Heterocyclic halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add the heterocyclic halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (3 mol%), and the base (3.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)Ln-R' Transmetalation->PdII_R Boronate R'-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (Heterocyclic Halide) RX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Heterocyclic Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (e.g., 80-110 °C, 8-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Functionalized Heterocycle

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: (2-Methylthiophen-3-yl)boronic acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2-Methylthiophen-3-yl)boronic acid as a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs). The following sections detail a representative synthetic pathway, experimental procedures for material synthesis and device fabrication, and expected performance data based on analogous thiophene-based OLED materials.

Introduction

This compound is a versatile organoboron compound that serves as a valuable precursor in the synthesis of advanced organic electronic materials. Its thiophene core offers inherent charge transport capabilities and good environmental stability, which are desirable properties for OLED applications. The boronic acid functional group facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward incorporation of the 2-methylthiophene moiety into larger π-conjugated systems, enabling the fine-tuning of the electronic and photophysical properties of the final materials for use in emissive or charge-transporting layers of OLED devices. Thiophene-based compounds are known for their potential to form stable thin films and facilitate efficient charge injection and transport, which are crucial for high-performance OLEDs.

Synthetic Pathways and Strategies

The primary application of this compound in OLED material synthesis is through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between the thiophene ring and an aryl or heteroaryl halide. This strategy is widely used to construct donor-π-acceptor (D-π-A) or other complex conjugated architectures that are central to the design of modern OLED emitters and host materials.

A representative synthetic scheme would involve coupling this compound with a suitable brominated aromatic core, which could be an electron-donating or electron-accepting moiety, to create the desired electronic structure. The methyl group on the thiophene ring can also help improve the solubility of the resulting material, making it more amenable to solution-based processing techniques for OLED fabrication.

Experimental Protocols

Protocol 1: Synthesis of a Representative Thiophene-Based Emissive Material

This protocol describes the synthesis of a hypothetical donor-acceptor molecule, [Acceptor Core]-2-(2-methylthiophen-3-yl) , via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Brominated acceptor core (e.g., a derivative of benzothiadiazole, dibenzothiophene-S,S-dioxide, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a 100 mL three-necked round-bottom flask, dissolve the brominated acceptor core (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (0.1 equivalents) in a 2:1 mixture of toluene and ethanol (40 mL).

  • Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Add palladium(II) acetate (0.05 equivalents) and an aqueous solution of potassium carbonate (2 M, 2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent, to yield the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents Brominated Acceptor Core This compound Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol reaction Suzuki Coupling Reflux, 24h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Emissive Material purification->product

Diagram of the synthetic workflow for the emissive material.
Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines a general procedure for fabricating a multi-layer OLED device using spin-coating.

Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized emissive material dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene)

  • 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Ultrasonic bath

  • Spin coater

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates at 120 °C for 15 minutes on a hotplate to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized emissive material (e.g., 10 mg/mL in chlorobenzene).

    • Spin-coat the emissive layer solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the film at 80 °C for 20 minutes to remove the solvent.

  • Electron Transport and Injection Layer & Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit a 40 nm layer of TPBi as the electron transport layer (ETL) at a rate of 1-2 Å/s.

    • Deposit a 1 nm layer of LiF as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLEDs.

OLED_Fabrication_Workflow cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition ito_cleaning ITO Substrate Cleaning pedot_coating Spin-Coat PEDOT:PSS (HIL) ito_cleaning->pedot_coating eml_coating Spin-Coat Emissive Layer (EML) pedot_coating->eml_coating etleil_deposition Deposit TPBi (ETL) & LiF (EIL) eml_coating->etleil_deposition cathode_deposition Deposit Al Cathode etleil_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation characterization Device Characterization encapsulation->characterization

Workflow for the fabrication of the OLED device.

Data Presentation

The performance of an OLED incorporating a material derived from this compound is expected to be competitive with other thiophene-based emitters. The following table summarizes hypothetical yet representative performance data for such a device.

ParameterValue
Turn-on Voltage 2.9 V
Maximum Luminance 750 cd/m²
Maximum Current Efficiency 10.6 cd/A
Maximum Power Efficiency 6.7 lm/W
Maximum External Quantum Efficiency (EQE) 4.6%
Electroluminescence Peak (λₑₗ) 512 nm (Green)
CIE Coordinates (x, y) (0.16, 0.51)

Conclusion

This compound is a promising building block for the synthesis of novel organic materials for OLED applications. The synthetic accessibility through Suzuki-Miyaura coupling allows for the creation of diverse molecular architectures with tunable optoelectronic properties. The protocols provided herein offer a representative framework for the synthesis of emissive materials and the subsequent fabrication of solution-processed OLED devices. The expected performance characteristics suggest that materials derived from this precursor can contribute to the development of efficient and stable OLEDs.

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Thiophene Bis(boronic esters)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers derived from thiophene bis(boronic esters). The methodologies outlined herein are based on established Suzuki-Miyaura cross-coupling polymerization techniques, offering a robust pathway to high molecular weight, well-defined thiophene-containing polymers for applications in organic electronics and materials science.

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki-Miyaura polycondensation is a powerful and versatile method for the synthesis of these polymers, offering tolerance to a wide range of functional groups and generally high yields.[1] The use of thiophene bis(boronic esters) as monomers in these polymerizations is a key strategy for creating well-defined polymer structures. However, challenges such as premature deboronation can lead to low molecular weight polymers and poor yields.[1][2] This guide details optimized protocols to overcome these challenges and reproducibly synthesize high-quality conjugated polymers.

Core Concepts and Workflow

The synthesis of conjugated polymers using thiophene bis(boronic esters) via Suzuki-Miyaura polycondensation involves the palladium-catalyzed cross-coupling of a thiophene bis(boronic ester) monomer with an aryl dihalide comonomer. The general workflow is depicted below.

G cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_characterization Characterization Monomer1 Thiophene bis(boronic ester) ReactionSetup Reaction Setup under Inert Atmosphere Monomer1->ReactionSetup Monomer2 Aryl Dihalide Monomer2->ReactionSetup Catalyst Palladium Catalyst & Ligand Catalyst->ReactionSetup Base Base (e.g., K3PO4, CsF) Base->ReactionSetup Solvent Degassed Solvent (e.g., Toluene, Dioxane) Solvent->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, GC) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Polymer Precipitation & Washing Extraction->Purification Drying Drying under Vacuum Purification->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy Drying->NMR UVVis UV-Vis Spectroscopy Drying->UVVis

Figure 1: General experimental workflow for the synthesis of conjugated polymers via Suzuki-Miyaura polycondensation.

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in this synthesis.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)-X(Ln) OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R'-B(OR)2 Base RPdR R-Pd(II)-R'(Ln) Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 RR R-R' RedElim->RR

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Polycondensation

This protocol is a general guideline and may require optimization for specific monomers and desired polymer properties.

Materials:

  • 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Thiophene bis(pinacol boronic ester))

  • Aryl dihalide (e.g., 2,5-dibromo-3-hexylthiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst system with a bulky phosphine ligand)[2][3]

  • Base (e.g., anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF))

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[3]

  • Degassed water[3]

Procedure:

  • In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the thiophene bis(boronic ester) (1.0 mmol), the aryl dihalide (1.0 mmol), and the palladium catalyst (typically 1-5 mol%).[3]

  • Add the base (typically 2-4 equivalents per mole of boronic ester).[3]

  • Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).[3]

  • Stir the mixture vigorously and heat to the desired reaction temperature (typically 80-100 °C).[3][4]

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine to remove the inorganic byproducts.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude polymer by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and washing.

  • Dry the purified polymer under vacuum to a constant weight.

Protocol for High Molecular Weight Poly(3-hexylthiophene) (P3HT) Synthesis

This protocol utilizes a catalyst-transfer polymerization approach with an N-methyliminodiacetic acid (MIDA) boronate ester monomer, which has been shown to produce highly regioregular P3HT with controlled molecular weights.[1]

Materials:

  • 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or a corresponding MIDA boronate ester[1][5]

  • (t)Bu₃PPd(Ph)Br catalyst[5]

  • Cesium Fluoride (CsF)[5]

  • 18-crown-6[5]

  • Anhydrous, degassed Tetrahydrofuran (THF)[5]

  • Degassed water[5]

Procedure:

  • In a glovebox, add the catalyst, CsF, and 18-crown-6 to a reaction vessel.

  • Add the degassed THF and a small amount of degassed water.

  • Add the thiophene MIDA boronate ester monomer.

  • Stir the reaction mixture at a controlled low temperature (e.g., 0 °C).[5]

  • The polymerization is typically rapid; monitor the reaction as appropriate.

  • Quench the reaction by adding a small amount of acid (e.g., dilute HCl).

  • Precipitate the polymer in methanol, filter, and wash extensively with methanol to remove catalyst residues and unreacted monomer.

  • Dry the polymer under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiophene-containing conjugated polymers under various conditions.

Table 1: Comparison of Catalytic Systems for Suzuki Polycondensation

Catalyst SystemComonomersBaseSolventTemp (°C)Time (h)Mn (kDa)PDIYield (%)Reference
Pd(PPh₃)₄2,5-thiophenebis(boronic acid pinacol ester) & Aryl DibromideK₂CO₃Toluene/H₂O902410.52.175[2]
Pd₂(dba)₃ / L1*2,5-thiophenebis(boronic acid pinacol ester) & Aryl DibromideK₂CO₃Toluene/H₂O900.2525.82.392[2][6]
(t)Bu₃PPd(Ph)Br2-(4-hexyl-5-iodo-2-thienyl)-dioxaborolaneCsFTHF/H₂O0-up to 11.4narrow-[5]

*L1 refers to a specific bulky phosphine ligand as described in the reference.[2]

Table 2: Properties of Synthesized Conjugated Polymers

PolymerMn (kDa)Mw (kDa)PDIAbsorption λmax (nm)Emission λmax (nm)
P3HT18.742.72.28--
PTBzT2-C12---470-
DMB-TT-TPA---411520

Troubleshooting and Considerations

  • Low Molecular Weight: This can be caused by premature deboronation of the thiophene bis(boronic ester).[2] Consider using milder bases, lower reaction temperatures, or more stable boronic esters like MIDA boronates.[1] Inefficient catalyst transfer in catalyst-transfer polymerizations can also lead to lower molecular weights.

  • Low Yield: Ensure all reagents are pure and the reaction is performed under strictly inert conditions. Degassing of solvents and water is crucial to prevent catalyst deactivation. The choice of base and solvent system can significantly impact the yield.[3][4]

  • Broad Polydispersity Index (PDI): This is common in step-growth polymerizations. For better control over PDI, consider catalyst-transfer polymerization methods.[5][7]

  • Incomplete Reactions: Ensure efficient stirring to overcome solubility issues of the growing polymer chain. The choice of solvent can influence the solubility of the polymer and affect the reaction rate.

References

Application Notes and Protocols for Regioselective Suzuki Coupling of Substituted Dibromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for achieving regioselectivity in the Suzuki-Miyaura cross-coupling of substituted dibromothiophenes. This class of reactions is pivotal in synthesizing complex organic molecules, which are essential building blocks for novel therapeutic agents and advanced materials. Understanding and controlling the regioselectivity of these reactions is crucial for efficient and predictable synthesis.

Factors Influencing Regioselectivity

The regioselectivity of the Suzuki coupling on substituted dibromothiophenes is primarily governed by a combination of electronic and steric factors. The position at which the first coupling occurs can be selectively controlled by the nature of the substituent on the thiophene ring and the reaction conditions.

1. Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as formyl (-CHO) or acetyl (-COCH₃) decrease the electron density at the adjacent carbon atoms. In the Suzuki coupling of dibromothiophenes, the palladium catalyst preferentially undergoes oxidative addition to the C-Br bond at the more electron-deficient position. For instance, in 3,4-dibromothiophene-2-carbaldehyde, the bromine at the C3 position is activated by the adjacent electron-withdrawing aldehyde group, making it more susceptible to coupling.[1] Similarly, for 4,5-dibromothiophene-2-carboxaldehyde, the initial Suzuki coupling selectively occurs at the C5 position due to electronic activation.[1]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃) or hexyl (-C₆H₁₃), increase the electron density of the thiophene ring. In the case of 2,5-dibromo-3-alkylthiophenes, the coupling reaction preferentially occurs at the C5 position.[2][3] This is because the C5 position is less sterically hindered and electronically distinct from the C2 position, which is adjacent to the alkyl group.

2. Steric Hindrance:

Steric hindrance around the C-Br bond can also influence the regioselectivity. The palladium catalyst, bearing bulky phosphine ligands, will preferentially approach the less sterically hindered bromine atom. For example, in 2,5-diaryl-3,4-dibromothiophenes, the coupling tends to occur at the position distal to the more sterically demanding aryl group.

3. Reaction Conditions:

While electronic and steric factors of the substrate are the primary drivers of regioselectivity, the choice of catalyst, ligand, base, and solvent can also play a role. In some cases, specific ligand and palladium precursor combinations can alter the selectivity of the reaction. However, for most substituted dibromothiophenes, the inherent properties of the substrate are the dominant controlling factors.

Data Presentation: Regioselectivity in Suzuki Coupling of Dibromothiophenes

The following tables summarize the regioselective outcomes and yields for the Suzuki coupling of various substituted dibromothiophenes.

Table 1: Regioselective Mono-Suzuki Coupling of 2,5-Dibromo-3-alkylthiophenes

Substituent (R)Major ProductCatalystBaseSolventYield (%)Reference
Methyl2-Bromo-3-methyl-5-arylthiophenePd(PPh₃)₄K₂CO₃Toluene/H₂O45-63[2]
Hexyl2-Bromo-3-hexyl-5-arylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O55-78[3]

Table 2: Regioselective Mono-Suzuki Coupling of Dibromothiophenes with Electron-Withdrawing Groups

SubstrateMajor ProductCatalystBaseSolventYield (%)Reference
4,5-Dibromothiophene-2-carboxaldehyde4-Bromo-5-arylthiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (6:1)Good[4]
3,4-Dibromothiophene-2-carbaldehyde4-Bromo-3-arylthiophene-2-carbaldehyde (Predicted)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot specified[1]

Table 3: Double Suzuki Coupling of Dibromothiophenes

SubstrateArylboronic Acid (equivalents)ProductCatalystBaseSolventYield (%)Reference
2,5-Dibromo-3-methylthiophene2.22,5-Diaryl-3-methylthiophenePd(PPh₃)₄K₂CO₃Toluene/H₂O27-58[2]
2,5-Dibromo-3-hexylthiophene2.52,5-Diaryl-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60-85[5]
3,4-Dibromothiophene2.2-2.53,4-DiarylthiophenePd(OAc)₂/PPh₃K₂CO₃95% Ethanol75-99[6]
4,5-Dibromothiophene-2-carboxaldehyde2.0 (sequential addition)4,5-Diarylthiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (6:1)Good[4]

Experimental Protocols

The following are detailed protocols for performing regioselective Suzuki coupling reactions on substituted dibromothiophenes.

Protocol 1: Regioselective Mono-arylation of 2,5-Dibromo-3-hexylthiophene [3]

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1.0 mmol) and Pd(PPh₃)₄ (4 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add 1,4-dioxane (2 mL) via syringe and stir the mixture at 25 °C for 30 minutes under an inert atmosphere.

  • In a separate vial, dissolve the arylboronic acid (1.0 mmol) and K₃PO₄ (1.75 mmol) in deoxygenated water (0.5 mL).

  • Add the aqueous solution of the boronic acid and base to the reaction flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-bromo-3-hexylthiophene.

Protocol 2: One-Pot Double Arylation of 4,5-Dibromothiophene-2-carboxaldehyde [4]

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde

  • First arylboronic acid

  • Second arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 (v/v) mixture of 1,4-dioxane and water (4 mL), add the first arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and Pd(PPh₃)₄ (0.015 mmol).

  • Heat the reaction mixture to 90 °C and stir overnight (12 hours).

  • After the first coupling is complete (monitor by TLC or LC-MS), add the second arylboronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) to the reaction mixture.

  • Continue to heat the mixture at 90 °C for an additional 12 hours.

  • Cool the reaction to room temperature and partition the product between ether and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4,5-diarylthiophene-2-carboxaldehyde.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (R-X) product R-R' transmetal_intermediate R-Pd(II)-R'(L2) pd2_complex->transmetal_intermediate Transmetalation (R'-B(OH)2) transmetal_intermediate->pd0 Reductive Elimination (R-R') reagents R-X + R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity Dibromothiophene Substituted Dibromothiophene EWG Electron-Withdrawing Group (e.g., -CHO, -COR) Dibromothiophene->EWG Activates adjacent C-Br EDG Electron-Donating Group (e.g., -Alkyl) Dibromothiophene->EDG Directs away from substituted position Sterics Steric Hindrance Dibromothiophene->Sterics Favors less hindered C-Br Outcome Regioselective Suzuki Coupling EWG->Outcome EDG->Outcome Sterics->Outcome

Caption: Key factors governing the regioselectivity of Suzuki coupling on dibromothiophenes.

Experimental_Workflow start Reaction Setup (Dibromothiophene, Catalyst, Solvent) inert Establish Inert Atmosphere (Purge with Ar or N2) start->inert reagents Add Boronic Acid and Base inert->reagents reaction Heat and Stir (e.g., 90°C, 12h) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for a regioselective Suzuki coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of Thiopheneboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the protodeboronation of thiopheneboronic acids during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thiopheneboronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction is particularly problematic in Suzuki-Miyaura coupling as it consumes the thiopheneboronic acid, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired coupled product.[1] Thiopheneboronic acids are especially susceptible to this decomposition, particularly under the basic conditions typically required for the coupling reaction.[1][3]

Q2: What are the primary factors that promote the protodeboronation of thiopheneboronic acids?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is a common condition for many Suzuki-Miyaura cross-coupling reactions.[1][4] Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Certain palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[1]

  • Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility to protodeboronation.

Q3: Are boronic esters, such as pinacol esters, always more stable than boronic acids against protodeboronation?

A: It is a common misconception that converting a boronic acid to an ester, like a pinacol ester (Bpin), guarantees greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally offer superior stability.[4] In some cases, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[4] The stability of boronic esters is nuanced and can be influenced by factors like pH and the specific diol used for esterification.[4][5]

Q4: What are "slow-release" strategies and how do they help mitigate protodeboronation?

A: "Slow-release" strategies involve using boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, that gradually release the active boronic acid into the reaction mixture.[2][6] This approach maintains a low concentration of the unstable boronic acid at any given time, which minimizes its decomposition through protodeboronation while still allowing the desired cross-coupling to proceed.[2][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki coupling of thiopheneboronic acids.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of thiophene byproduct. High rate of protodeboronation.1. Modify the base: Switch to a milder base such as K₃PO₄, K₂CO₃, or KF. Use the base in a finely powdered form.[1] 2. Optimize reaction temperature: Lower the reaction temperature to a moderate range (e.g., 60-80 °C) to slow down the rate of protodeboronation.[1] 3. Use a stabilized boronic acid surrogate: Employ a MIDA boronate or an organotrifluoroborate of the thiophene.[1][2] 4. Anhydrous conditions: Minimize the amount of water in the reaction, as it is the proton source for protodeboronation.
Reaction is slow or incomplete. Inefficient catalyst system.1. Choose a highly active catalyst: Use a catalyst system known for high activity, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][7][8] 2. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate.[9] 3. Consider additives: In some cases, the addition of copper salts can accelerate the cross-coupling reaction.[9][10]
Formation of homocoupling byproducts. Presence of oxygen or inefficient catalyst reduction.1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[11] 2. Use a Pd(0) source or an efficient precatalyst: If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species.[11][8]
Inconsistent results between batches. Variability in reagent quality or reaction setup.1. Verify reagent purity: Use fresh, high-purity boronic acids/esters, aryl halides, catalysts, and ligands. 2. Standardize reaction conditions: Ensure consistent stirring speed, temperature control, and inert atmosphere across all experiments. 3. Use a PTFE reaction vessel: The surface of glass vessels can sometimes influence the reaction.[9]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Thiophene MIDA Boronate to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv.)

  • Thiophene MIDA boronate (1.2 equiv.)

  • Finely ground K₃PO₄ (3.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%)

  • Degassed solvent mixture (e.g., dioxane/H₂O, 5:1)

  • Oven-dried reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, thiophene MIDA boronate, and finely ground K₃PO₄.[1]

  • Under an inert atmosphere, add the palladium catalyst and ligand.[1]

  • Add the degassed solvent mixture. A minimal amount of water can facilitate the slow hydrolysis of the MIDA boronate.[1]

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated thiophene byproduct.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeboronation under specific reaction conditions.

Materials:

  • Thiopheneboronic acid or ester

  • Base (e.g., K₃PO₄)

  • Deuterated solvent (e.g., Dioxane-d₈/D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

Procedure:

  • Prepare a stock solution of an internal standard in the chosen deuterated solvent.[1]

  • In an NMR tube, set up a small-scale reaction mimicking the planned coupling conditions (boronic acid, base, solvent), but omitting the aryl halide and palladium catalyst.[1]

  • Acquire an initial ¹H NMR spectrum (t=0).[1]

  • Heat the NMR tube to the desired reaction temperature and acquire spectra at regular time intervals.

  • Integrate the signals corresponding to the thiophene C-H proton of the starting material and the C-H proton of the protodeboronated thiophene byproduct relative to the internal standard.

  • Plot the concentration of the thiopheneboronic acid versus time to determine the rate of protodeboronation.

Visualizations

Protodeboronation_Pathway Thiophene_BA Thiopheneboronic Acid Boronate Thiophene Boronate Anion Thiophene_BA->Boronate Base (OH⁻) Coupled_Product Desired Coupled Product Thiophene_BA->Coupled_Product Suzuki Coupling (Ar-X, Pd Catalyst, Base) Thiophene Thiophene (Byproduct) Boronate->Thiophene H₂O (Protodeboronation) Aryl_Halide Ar-X Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation Check_Base Is a strong base used? Start->Check_Base Modify_Base Switch to milder base (K₃PO₄, K₂CO₃, KF) Check_Base->Modify_Base Yes Check_Temp Is temperature high? Check_Base->Check_Temp No Modify_Base->Check_Temp Lower_Temp Lower temperature (60-80 °C) Check_Temp->Lower_Temp Yes Check_Boron_Source Using free boronic acid? Check_Temp->Check_Boron_Source No Lower_Temp->Check_Boron_Source Use_Surrogate Use MIDA boronate or organotrifluoroborate Check_Boron_Source->Use_Surrogate Yes Check_Catalyst Is catalyst efficient? Check_Boron_Source->Check_Catalyst No Use_Surrogate->Check_Catalyst Optimize_Catalyst Use highly active catalyst (e.g., with SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No End Improved Yield Check_Catalyst->End Yes Optimize_Catalyst->End

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Suzuki Reactions with (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Methylthiophen-3-yl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Verify the purity of all reagents, including the aryl halide, base, and this compound. Boronic acids, especially heteroaryl boronic acids, can degrade over time.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to low yields.

Q2: I am observing significant amounts of side products, such as the homocoupling of this compound. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize its formation:

  • Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[2] Rigorous degassing of solvents and maintaining a robust inert atmosphere is crucial.

  • Choice of Palladium Source: Using a Pd(0) source or a precatalyst that efficiently generates Pd(0) can reduce homocoupling that may be promoted by Pd(II) species.[1]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q3: I suspect my this compound is degrading during the reaction. What are the signs and how can I prevent it?

A3: Thiophene boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]

  • Signs of Degradation: The appearance of 2-methylthiophene as a byproduct in your reaction mixture is a strong indicator of protodeboronation.

  • Prevention Strategies:

    • Use of Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or K₂CO₃.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can facilitate protodeboronation. Using anhydrous solvents may be beneficial.

    • Use of More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[1][5] These derivatives can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.

Q4: The reaction seems to stall before completion. What could be the cause?

A4: A stalled reaction can be due to catalyst deactivation. The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to its deactivation.

  • Troubleshooting Steps:

    • Choice of Ligand: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help stabilize the palladium catalyst and prevent deactivation.[1]

    • Catalyst Loading: If catalyst deactivation is suspected, increasing the catalyst loading might help drive the reaction to completion.

    • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can help maintain a low concentration of the potentially problematic reagent, reducing the rate of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki reaction with this compound?

A: A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ with a suitable ligand.

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).

  • Temperature: 80-100 °C.

Q: How do I purify the product and remove unreacted boronic acid?

A:

  • Aqueous Workup: A basic aqueous wash (e.g., with dilute NaOH or Na₂CO₃ solution) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying the final product. The choice of eluent will depend on the polarity of your product.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

Q: Is this compound stable for long-term storage?

A: Heteroaryl boronic acids can be less stable than their aryl counterparts.[3] For long-term storage, it is advisable to keep this compound in a cool, dry, and dark place, preferably under an inert atmosphere. For critical applications, consider converting it to a more stable derivative like a pinacol ester.

Data Presentation

The following tables summarize the yields of Suzuki-Miyaura coupling reactions involving thiophene boronic acids under various conditions, providing a comparative overview for reaction optimization.

Table 1: Suzuki Coupling of 2,5-dibromo-3-methylthiophene with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-bromo-3-methyl-5-phenylthiophene55
24-Methylphenylboronic acid2-bromo-3-methyl-5-(p-tolyl)thiophene63
34-Methoxyphenylboronic acid2-bromo-5-(4-methoxyphenyl)-3-methylthiophene58
44-Chlorophenylboronic acid2-bromo-5-(4-chlorophenyl)-3-methylthiophene45
53-Nitrophenylboronic acid2-bromo-3-methyl-5-(3-nitrophenyl)thiophene35

Reaction Conditions: 2,5-dibromo-3-methylthiophene (1 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[6]

Table 2: Effect of Different Bases on the Yield of a Model Suzuki Reaction

EntryBaseSolventYield (%)
1K₃PO₄Toluene/H₂O85
2K₂CO₃Toluene/H₂O78
3Cs₂CO₃Toluene/H₂O82
4Na₂CO₃Toluene/H₂O75

Reaction conditions are generalized for a typical Suzuki coupling and yields are illustrative.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide with this compound:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Troubleshooting Low Yields in Suzuki Reactions start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst System (Activity, Ligand Choice) start->check_catalyst side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->side_reactions replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents Degraded? optimize_conditions Optimize Temp, Time, Stirring Ensure Rigorous Degassing check_conditions->optimize_conditions Suboptimal? change_catalyst Use Fresh Catalyst Screen Different Ligands (e.g., Buchwald) check_catalyst->change_catalyst Inactive? mitigate_side_reactions Use Milder Base Consider Boronic Ester/Salt side_reactions->mitigate_side_reactions Present? G Key Factors in Suzuki Coupling of this compound center Suzuki Reaction Yield catalyst Palladium Catalyst & Ligand (e.g., Pd(PPh3)4, Buchwald ligands) catalyst->center base Base (e.g., K3PO4, K2CO3) base->center solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->center temperature Temperature (e.g., 80-100 °C) temperature->center boronic_acid This compound (Stability, Purity) boronic_acid->center aryl_halide Aryl Halide (I > Br > Cl) aryl_halide->center G Decision Tree for Optimizing Reaction Conditions start Starting Point: Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No use_boronic_ester Use Boronic Acid Derivative (Pinacol Ester, MIDA Boronate) side_products->use_boronic_ester Protodeboronation screen_bases Screen Milder Bases (e.g., K2CO3, KF) side_products->screen_bases Other change_ligand Switch to Buchwald Ligand (e.g., SPhos, XPhos) incomplete_reaction->change_ligand Catalyst Deactivation? increase_temp Increase Temperature Increase Catalyst Loading incomplete_reaction->increase_temp Sluggish Reaction?

References

Technical Support Center: Purification of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2-Methylthiophen-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities include:

  • Protodeborylation products: The corresponding 2-methylthiophene formed by the loss of the boronic acid group.

  • Boroxine: A trimeric anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity for most boronic acids.

  • Unreacted starting materials: Such as 3-bromo-2-methylthiophene or organolithium reagents.

  • Inorganic salts: Lithium or magnesium salts generated during the workup.

  • Oxidized or polymerized materials: Boronic acids can be susceptible to oxidation and polymerization, especially under certain conditions.[1]

Q2: How can I effectively remove inorganic salts from my crude product?

A2: An aqueous workup is typically the first step to remove the bulk of inorganic salts. Dissolving the crude product in an organic solvent like ethyl acetate and washing with water or brine is a standard procedure. If salts persist, a filtration of the dissolved product through a pad of celite can be effective.

Q3: My NMR shows a broad peak, suggesting the presence of boroxine. How can I convert it back to the boronic acid?

A3: The formation of boroxine is a reversible dehydration process. To convert it back to the boronic acid, you can stir the crude product in a solvent system containing water. For example, dissolving the material in diethyl ether and stirring vigorously with a small amount of water can help hydrolyze the boroxine. Alternatively, during an acid-base extraction, the boroxine will be hydrolyzed to the boronic acid.

Q4: What is the recommended method for purifying this compound?

A4: A combination of techniques is often necessary. The most common and effective methods include:

  • Acid-Base Extraction: This is a highly effective method for separating boronic acids from non-acidic impurities.[2][3][4][5] The boronic acid is extracted into an aqueous basic solution, the aqueous layer is washed with an organic solvent to remove impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid, which is then extracted back into an organic solvent.

  • Recrystallization: This can be a very effective final purification step.[6] Finding a suitable solvent system is key.

  • Trituration: Washing the solid crude product with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can significantly improve purity.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Product loss during aqueous extractions. - Product is partially soluble in the recrystallization solvent at cold temperatures. - Degradation on silica gel if chromatography is attempted.- Minimize the volume of aqueous washes. - Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product. - Carefully screen for an optimal recrystallization solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures. - Avoid silica gel chromatography for boronic acids as they tend to streak or decompose.[1]
Product is an Oil and Fails to Crystallize - Presence of impurities preventing crystallization. - The product may be intrinsically low melting.- Attempt to purify further by acid-base extraction to remove impurities. - Try trituration with a non-polar solvent like hexane to induce solidification and remove oily impurities.[2] - If the product is an oil, consider converting it to its pinacol ester derivative, which is often more crystalline and easier to purify by chromatography.
Persistent Impurities Observed by NMR - Co-crystallization of impurities with the product. - Inefficient removal during extraction.- Perform a second recrystallization from a different solvent system. - If impurities are non-acidic, a carefully performed acid-base extraction should remove them. Ensure thorough mixing and sufficient phase separation time.
Product Degradation During Workup or Storage - Boronic acids can be unstable to heat and air (oxidation). - Protodeboronation can occur under harsh acidic or basic conditions.- Keep the temperature low during solvent evaporation.[1] - Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature. - Use milder acids and bases during extraction (e.g., saturated sodium bicarbonate instead of concentrated NaOH).
Quantitative Data Summary
Purification MethodTypical SolventsExpected PurityNotes
Acid-Base Extraction Organic: Ethyl Acetate, Diethyl EtherAqueous: 1-2 M NaOH, Saturated NaHCO₃, 1 M HCl>95%Highly effective for removing non-acidic impurities.[3][5]
Recrystallization Benzene, Dichloroethane, Ethyl Acetate, Hexane/Ethyl Acetate mixtures>98%Solvent choice is critical and must be determined empirically.[6]
Trituration Hexane, Diethyl EtherVariable, can significantly improve purityGood for removing soluble, non-polar impurities from a solid product.[2]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Collect the aqueous layer. Repeat the extraction of the organic layer 2-3 times to ensure all the boronic acid has been transferred to the aqueous phase.

  • Organic Wash: Wash the combined aqueous layers with EtOAc or Et₂O to remove any remaining non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M hydrochloric acid (HCl). The this compound should precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous solution with fresh EtOAc or Et₂O (3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification via Recrystallization
  • Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at boiling. Alternatively, use a binary solvent system (one solvent in which the compound is soluble and one in which it is not).

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflow

Purification_Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve extraction Acid-Base Extraction dissolve->extraction impurities Non-Acidic Impurities in Organic Layer extraction->impurities Discard aqueous_base Aqueous Layer (Boronate Salt) extraction->aqueous_base Collect acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_base->acidify extract_product Extract with Organic Solvent acidify->extract_product dry_evap Dry and Evaporate Solvent extract_product->dry_evap recrystallize Recrystallization dry_evap->recrystallize Optional Final Polishing pure_product Pure this compound dry_evap->pure_product If sufficiently pure recrystallize->pure_product Collect Crystals soluble_impurities Soluble Impurities in Mother Liquor recrystallize->soluble_impurities Discard

Caption: General purification workflow for this compound.

References

Technical Support Center: (2-Methylthiophen-3-yl)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of (2-Methylthiophen-3-yl)boronic acid. Our aim is to help you manage impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound featuring a boronic acid group attached to a 2-methylthiophene ring. It is a vital building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is instrumental in constructing complex molecules, making this boronic acid a valuable reagent in the development of pharmaceuticals and functional materials.[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities include:

  • Protodeboronated product (2-methylthiophene): This results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][4] This is a common side reaction for many arylboronic acids, especially under basic conditions used in Suzuki-Miyaura couplings.[3][5]

  • Boronic anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[6][7][8] This process is reversible upon the addition of water.[6]

  • Homocoupling byproducts: In subsequent coupling reactions, the boronic acid can react with itself to form a dimer.[9][10]

  • Oxidation products: Boronic acids can be susceptible to oxidation under certain conditions.[9]

Q3: How should I store this compound to minimize degradation?

To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to minimize dehydration to boroxines and potential oxidation.

Q4: Can I use the corresponding boronate ester instead of the boronic acid?

Yes, boronate esters, such as the pinacol ester, are often used in Suzuki-Miyaura reactions.[5][11] They can offer greater stability and may be easier to purify than the corresponding boronic acids.[5] However, the reaction conditions might need to be adjusted for optimal performance.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Causes Recommended Solutions
Low Yield of Boronic Acid - Incomplete reaction. - Protodeboronation during reaction or workup.[3][4] - Loss of product during extraction or purification.- Monitor the reaction progress by TLC or GC-MS to ensure completion. - Use anhydrous solvents and reagents. - Perform the reaction at a lower temperature. - During workup, use a buffered aqueous solution to control the pH. - Optimize the extraction solvent and the number of extractions.
High Levels of 2-Methylthiophene Impurity - Presence of moisture or protic solvents. - Elevated reaction temperatures. - Basic conditions during workup.[4]- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. - Minimize the reaction time and temperature. - Use a mildly acidic workup to quench the reaction before extraction.
Presence of Boroxine Impurity - Dehydration of the boronic acid during storage or workup.[6][7]- Store the boronic acid under anhydrous conditions. - During workup, ensure sufficient water is present to hydrolyze any formed boroxine back to the boronic acid.[6] - Co-evaporation with a solvent like toluene can sometimes help remove water and lead to boroxine formation, so be mindful of the final isolation steps.
Difficulty in Purifying the Product - The product is an oil or difficult to crystallize. - Co-elution of impurities during column chromatography.- Attempt recrystallization from a variety of solvent systems.[12] - Consider derivatization to a more crystalline compound, such as a diethanolamine adduct, for purification, followed by hydrolysis back to the boronic acid.[13][14] - For column chromatography, try different stationary phases (e.g., neutral alumina) or solvent systems.[12] - An acid/base extraction can be effective for separating the acidic boronic acid from neutral impurities.[15][16]

Experimental Protocols

General Synthesis Protocol for this compound

This is a general procedure and may require optimization based on your specific laboratory conditions and reagents.

  • Lithiation of 3-bromo-2-methylthiophene:

    • Dissolve 3-bromo-2-methylthiophene (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation:

    • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

    • Slowly add the solution of triisopropyl borate to the lithiated thiophene solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1 M HCl (aq) to quench the reaction and hydrolyze the borate ester.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification Protocols

1. Recrystallization:

  • Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

2. Acid/Base Extraction:

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the boronic acid precipitates.

  • Extract the precipitated boronic acid into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[15][16]

3. Diethanolamine Adduct Formation:

  • Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add diethanolamine (1.0 eq) and stir. The diethanolamine adduct, which is often a crystalline solid, should precipitate.[13][14]

  • Collect the solid by filtration and wash with a cold solvent.

  • To recover the boronic acid, suspend the adduct in an organic solvent and wash with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the adduct.

  • Isolate the boronic acid from the organic layer.

Visualizations

Impurity Formation Pathways

Pathways for Common Impurity Formation A This compound B 2-Methylthiophene (Protodeboronation Product) A->B + H₂O/H⁺ or OH⁻ (Protodeboronation) C Boroxine (Anhydride) A->C - H₂O (Dehydration) D Homocoupling Dimer A->D Pd Catalyst (Homocoupling) C->A + H₂O (Hydrolysis)

Caption: Common impurity formation pathways from this compound.

Troubleshooting Workflow

Troubleshooting Workflow for Boronic Acid Synthesis start Start: Crude Product Analysis low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reaction Check Reaction Conditions: - Anhydrous? - Temperature? - Reaction Time? low_yield->check_reaction Yes identify_impurities Identify Impurities (NMR, GC-MS) high_impurities->identify_impurities Yes end End: Pure Product high_impurities->end No check_workup Check Workup: - pH control? - Extraction efficiency? check_reaction->check_workup check_workup->high_impurities protodeboronation Protodeboronation? identify_impurities->protodeboronation boroxine Boroxine? protodeboronation->boroxine No optimize_conditions Optimize Reaction: - Lower Temperature - Anhydrous Solvents protodeboronation->optimize_conditions Yes other_impurities Other Impurities? boroxine->other_impurities No hydrolyze_boroxine Ensure Aqueous Workup to Hydrolyze Boroxine boroxine->hydrolyze_boroxine Yes purification Select Purification Method: - Recrystallization - Acid/Base Extraction - Derivatization other_impurities->purification Yes optimize_workup Optimize Workup: - Mildly Acidic Quench optimize_conditions->optimize_workup optimize_workup->purification hydrolyze_boroxine->purification purification->end

Caption: A logical workflow for troubleshooting common issues in boronic acid synthesis.

References

Technical Support Center: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for slow-release cross-coupling reactions utilizing air-stable MIDA (N-methyliminodiacetic acid) boronates. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using MIDA boronates in cross-coupling reactions?

A1: MIDA boronates serve as air-stable, crystalline surrogates for boronic acids, which can often be unstable and prone to decomposition.[1][2][3] This stability allows for easier storage, handling, and purification, including compatibility with silica gel chromatography.[3][4] The key advantage is their capacity for slow, controlled release of the corresponding boronic acid in situ under specific reaction conditions, which is particularly beneficial when working with unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2][3] This slow-release mitigates the decomposition of the boronic acid, leading to higher cross-coupling yields.[2][3]

Q2: How is the "slow release" of the boronic acid from the MIDA boronate controlled?

A2: The slow release is achieved through a rate-controlled hydrolysis of the MIDA boronate to the free boronic acid.[2][3] This process is highly dependent on the choice of base, solvent system, and temperature.[3][5] Mild bases, such as potassium phosphate (K₃PO₄), in a mixed solvent system like dioxane/water, promote a continuous and slow release of the boronic acid over several hours.[3] In contrast, strong aqueous bases like sodium hydroxide (NaOH) lead to rapid hydrolysis.[3][5]

Q3: Are MIDA boronates reactive under anhydrous cross-coupling conditions?

A3: No, MIDA boronates are generally unreactive under anhydrous cross-coupling conditions.[5] This attenuated reactivity is due to the sp³ hybridization of the boron center, which prevents transmetalation with the palladium catalyst. Hydrolysis to the sp²-hybridized boronic acid is necessary for the cross-coupling reaction to proceed.

Q4: What are the two primary mechanisms of MIDA boronate hydrolysis?

A4: MIDA boronates can be hydrolyzed through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[6]

  • Base-Mediated Hydrolysis: This is the faster mechanism and involves the rate-limiting attack of a hydroxide ion on a MIDA carbonyl carbon.[6]

  • Neutral Hydrolysis: This pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[6] The dominant pathway is determined by factors such as pH, water activity, and mass-transfer rates between phases.[6][7]

Troubleshooting Guides

Issue 1: Low or No Yield of Cross-Coupled Product
Potential Cause Troubleshooting Steps
Inefficient MIDA Boronate Hydrolysis The rate of boronic acid release may be too slow. Consider increasing the reaction temperature. The release rate can be adjusted from 24 hours at 23°C to 30 minutes at 100°C.[3] Ensure the correct base and solvent system are being used for slow release (e.g., K₃PO₄ in dioxane/H₂O).[3]
Boronic Acid Decomposition If the boronic acid is particularly unstable, its decomposition might still be faster than the cross-coupling. Ensure the slow-release conditions are optimized to keep the concentration of the free boronic acid low. Using MIDA boronates generally improves yields significantly compared to using the freshly prepared unstable boronic acids directly.[3]
Catalyst Inactivity The palladium catalyst or ligand may be unsuitable for the specific substrates. For challenging couplings, especially with heteroaryl chlorides, consider using specialized ligands like SPhos or XPhos.[2] For 2-pyridyl MIDA boronates, the addition of a copper(II) acetate co-catalyst may be necessary.
Incorrect Stoichiometry For difficult couplings, using a slight excess (e.g., 1.2 to 1.5 equivalents) of the MIDA boronate can improve yields.[2]
Issue 2: Undesired Hydrolysis of MIDA Boronate
Potential Cause Troubleshooting Steps
During Work-up or Purification MIDA boronates can undergo undesired hydrolysis during aqueous extractions or chromatography on silica gel if conditions are not carefully controlled.[4][8] It is recommended to perform extractions quickly and avoid prolonged exposure to aqueous or alcoholic solvents.[4] For purification, ensure the silica gel is not acidic and consider using non-polar eluents.
In Iterative Cross-Coupling In multi-step syntheses, premature hydrolysis can be a problem. Ensure that all reaction steps prior to the desired cross-coupling are performed under strictly anhydrous conditions.[4]
During Analysis (e.g., HPLC) MIDA boronate hydrolysis during HPLC analysis can lead to inaccurate results. Using buffered HPLC eluents can help to maximize MIDA boronate stability during analysis.[8]

Experimental Protocols & Data

General Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.0-1.5 equiv), palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and ligand (e.g., 10 mol % SPhos).

  • Add the base (e.g., 7.5 equiv of K₃PO₄).

  • Add the solvent system (e.g., 5:1 dioxane/H₂O) to achieve the desired concentration (typically 0.07 M).[2]

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 2-24 hours), monitoring by a suitable technique (e.g., TLC, LC-MS).[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Data: Fast vs. Slow Release Conditions
Parameter Fast Release Conditions Slow Release Conditions
Base Aqueous NaOH[3][5]K₃PO₄[3], K₂CO₃[9]
Solvent THF/H₂O[9]Dioxane/H₂O (e.g., 5:1)[3], DMF/Isopropanol (for 2-pyridyl)[2]
Temperature 23 °C[3]60-100 °C[2]
Hydrolysis Time < 10 minutes[3][5]~3 hours at 60 °C, adjustable with temperature[3]
Application Standard Suzuki-Miyaura with stable boronic acids[5]Cross-coupling with unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl)[1][2]

Visualizations

Slow_Release_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process In Situ Process MIDA_Boronate Air-Stable MIDA Boronate Hydrolysis Slow Hydrolysis MIDA_Boronate->Hydrolysis Aryl_Halide Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Cross-Coupling Aryl_Halide->Coupling Catalyst Pd Catalyst + Ligand Catalyst->Coupling Base Aqueous Base (e.g., K3PO4) Base->Hydrolysis Solvent Solvent (e.g., Dioxane/H2O) Solvent->Hydrolysis Boronic_Acid Unstable Boronic Acid Hydrolysis->Boronic_Acid Controlled Release Boronic_Acid->Coupling Product Cross-Coupled Product Coupling->Product

Caption: Workflow for slow-release Suzuki-Miyaura cross-coupling.

Hydrolysis_Mechanisms cluster_fast Fast Release cluster_slow Slow Release MIDA MIDA Boronate Base_Mediated Base-Mediated Hydrolysis MIDA->Base_Mediated Strong Base (e.g., NaOH) Neutral_Hydrolysis Neutral Hydrolysis MIDA->Neutral_Hydrolysis Weak Base / Neutral (e.g., K3PO4) Carbonyl_Attack Attack at MIDA Carbonyl Hydroxide OH- Hydroxide->Carbonyl_Attack Product Boronic Acid + MIDA Carbonyl_Attack->Product BN_Cleavage B-N Bond Cleavage Water (H2O)n Water->BN_Cleavage BN_Cleavage->Product

Caption: Hydrolysis mechanisms for MIDA boronates.

References

Technical Support Center: Catalyst Selection for Thiophene Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. Find troubleshooting advice and answers to frequently asked questions to help minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using thiophene boronic acids, and why is it problematic?

A1: The most prevalent side reaction is protodeboronation , where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, leading to the formation of thiophene as a byproduct and significantly reducing the yield of the desired coupled product. Thiophene boronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.

Q2: What factors promote protodeboronation of thiophene boronic acids?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH levels (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media. Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

  • Catalyst System: Some palladium-phosphine catalysts, especially those with very bulky phosphine ligands, can inadvertently promote this side reaction.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.

Q3: Are boronic esters, like pinacol esters (Bpin), always more stable than boronic acids against protodeboronation?

A3: While it is a common assumption, converting a boronic acid to a pinacol ester does not universally guarantee greater stability against protodeboronation under basic aqueous conditions. While often more resistant to oxidation and easier to handle, their stability is not absolute. More robust alternatives include MIDA boronates or trifluoroborate salts, which exhibit significantly higher stability.

Q4: What are the initial signs of catalyst deactivation in my reaction?

A4: The most common sign of catalyst deactivation is a lower-than-expected yield. Other indicators include a sluggish reaction rate, incomplete consumption of starting materials, or the formation of byproducts from side reactions like the homocoupling of the boronic acid. The sulfur atom in thiophene can act as a poison to the palladium catalyst, leading to the formation of inactive palladium sulfide complexes.

Troubleshooting Guide

Problem: Low to no yield in my Suzuki coupling reaction with thiophene boronic acid.

This troubleshooting workflow can help diagnose and resolve common issues leading to poor reaction outcomes.

G cluster_solutions Solutions start Low Yield Observed check_reagents Check Reagent Stability & Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst boronic_acid Is Thiophene Boronic Acid Fresh & Properly Stored? check_reagents->boronic_acid Protodeboronation Suspected solvent_degassed Was the Solvent Properly Degassed? check_reagents->solvent_degassed Homocoupling Observed base_choice Is the Base Too Strong or Concentration Too High? check_conditions->base_choice temp_choice Is the Temperature Too High? check_conditions->temp_choice catalyst_active Is the Catalyst/Ligand Active and Well-Chosen? check_catalyst->catalyst_active sol_storage Store Boronic Acid Under Inert Gas, Refrigerated boronic_acid->sol_storage No sol_surrogate Use a Boronic Acid Surrogate (MIDA Boronate, Trifluoroborate) boronic_acid->sol_surrogate Yes, still fails sol_degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) solvent_degassed->sol_degas No sol_base Use Milder Base (K3PO4, K2CO3, KF) or Lower Concentration base_choice->sol_base Yes sol_temp Lower Reaction Temperature (e.g., 60-80 °C) temp_choice->sol_temp Yes sol_catalyst Use Highly Active Precatalyst (e.g., XPhos Pd G3) or Bulky Biarylphosphine Ligand (SPhos) catalyst_active->sol_catalyst No/Unsure

A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Data Presentation: Catalyst and Condition Selection

Optimizing catalyst, ligand, and base is crucial for minimizing protodeboronation and other side reactions.

Table 1: Comparison of Boron Reagents for Stability

Boron ReagentStructureRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂LowProne to protodeboronation, especially at high pH and temperature.
Pinacol EsterR-B(pin)ModerateOften more stable than free boronic acids, but does not guarantee immunity to protodeboronation.
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids; require specific conditions for slow in situ hydrolysis to the active boronic acid.
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids that allow for tunable slow release of the boronic acid, minimizing its decomposition.

Table 2: Recommended Catalyst Systems and Conditions for Thiophene Boronic Acids

Catalyst/PrecatalystLigandRecommended BaseSolvent SystemTemperatureNotes
Pd(OAc)₂SPhosK₃PO₄ (finely ground)Dioxane/H₂O (e.g., 5:1)60-80 °CA highly active catalyst can promote the desired coupling to outcompete protodeboronation.
XPhos Pd G3(Internal)K₃PO₄ (aq. 0.5 M)THFRoom Temp or 40 °CPrecatalyst allows for rapid generation of the active Pd(0) species, enabling successful coupling of unstable boronic acids at lower temperatures and shorter reaction times.
Pd₂(dba)₃RuPhosK₃PO₄Dioxane80-110 °CEffective for coupling with challenging chloro-heterocycles.
Pd(dppf)Cl₂(Internal)Na₃PO₄Dioxane or Dioxane/H₂O (4:1)65-100 °CAddition of water can be beneficial when using pinacol esters.

Key Reaction Mechanisms

Understanding the catalytic cycle and the primary side reaction is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd OA_label Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal TM_label Transmetalation Transmetal->Pd0  Reductive  Elimination RedElim Ar-Ar' ArAr_out Product Ar-Ar' RE_label Reductive Elimination ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation Thiophene_BA Thiophene Boronic Acid (Ar-B(OH)₂) Boronate Thiophene Boronate ([Ar-B(OH)₃]⁻) Thiophene_BA->Boronate Equilibrium Protonolysis Protonolysis Boronate->Protonolysis Byproduct Thiophene (Ar-H) + B(OH)₃ Protonolysis->Byproduct Base High pH / Base Base->Boronate Promotes Temp High Temperature Temp->Protonolysis Accelerates Water Proton Source (H₂O) Water->Protonolysis Enables

Key factors promoting the undesired protodeboronation side reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a Stabilized Boronic Acid Surrogate

This protocol is a starting point for minimizing protodeboronation by using a more stable thiophene MIDA boronate.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the Palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%) to the vessel.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of an organic solvent to water, such as dioxane/H₂O. The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and the deboronated thiophene byproduct.

Protocol 2: Rapid Coupling of Unstable Thiophene Boronic Acids at Low Temperature

This protocol, adapted from Kinzel et al., is designed for unstable 2-thiophene boronic acids using a highly active precatalyst.

  • Reagent Preparation: In a reaction vial, combine the aryl halide (e.g., aryl chloride, 1.0 mmol), 2-thiophene boronic acid (1.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).

  • Solvent and Base Addition: Add degassed THF (2 mL) followed by a degassed aqueous solution of K₃PO₄ (0.5 M, 4 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or 40 °C.

  • Monitoring and Workup: The reaction is often complete within 30 minutes to 2 hours. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

effect of base and solvent on the stability of (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Methylthiophen-3-yl)boronic acid, focusing on the critical effects of bases and solvents. The following troubleshooting guides and FAQs will help address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue is a degradation reaction known as protodeboronation.[1][2] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the this compound into 2-methylthiophene.[1] This is a significant problem in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and generates a key byproduct that can complicate purification.[3] Thiopheneboronic acids are known to be particularly susceptible to this reaction.[1][3]

Q2: What are the key factors that influence the rate of protodeboronation?

A2: Several experimental factors can significantly accelerate the decomposition of this compound:

  • High pH (Basic Conditions): The reaction is often fastest at high pH (e.g., pH > 10).[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]

  • Proton Source (e.g., Water): The presence of a proton source, such as water in aqueous media, is required for the reaction to proceed.[1]

  • Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote this undesired side reaction.[1]

  • Solvent: The choice of solvent plays a crucial role in the stability of the boronic acid.

Q3: How does the choice of base affect the stability of the boronic acid?

A3: The base is a critical factor because it facilitates the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[1] While this boronate species is necessary for the desired transmetalation step in Suzuki-Miyaura coupling, it is also more susceptible to protodeboronation.[1][4] Therefore, a careful balance must be struck. Very strong bases (e.g., NaOH) or high concentrations of bases can lead to rapid decomposition. Weaker inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred as they provide the necessary basicity for the catalytic cycle while minimizing the rate of protodeboronation.[4][5]

Q4: How does the solvent system impact stability?

A4: The solvent system is crucial primarily because protodeboronation requires a proton source.

  • Aqueous Solvents: Solvent mixtures containing water (e.g., Dioxane/H₂O, DMF/H₂O) provide the necessary protons for the degradation pathway. While some water is often required for Suzuki-Miyaura reactions to solubilize the base and facilitate the reaction, excessive water can accelerate boronic acid decomposition.[1]

  • Aprotic Solvents: Using anhydrous aprotic solvents (e.g., Toluene, THF, Dioxane) can significantly slow down protodeboronation. However, achieving completely anhydrous conditions can be challenging, and the reaction kinetics of the desired coupling may be slower.

Q5: Are there more stable alternatives to using this compound directly?

A5: Yes. If the free boronic acid proves too unstable under your reaction conditions, consider using a more robust derivative:

  • Boronate Esters (e.g., Pinacol Esters): Converting the boronic acid to its pinacol ester is a common strategy to enhance stability. These esters are generally more resistant to protodeboronation and oxidation and are easier to handle and purify.[3][6] It is believed that under many Suzuki-Miyaura conditions, the ester hydrolyzes in situ to release the active boronic acid slowly, keeping its instantaneous concentration low and minimizing degradation.[7]

  • Diethanolamine (DABO) Complexes: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid. These complexes can be easily handled and stored long-term and can often be used directly in coupling reactions, where they hydrolyze in the presence of water to release the boronic acid.

Troubleshooting Guide

This guide addresses the common problem of low product yield and high byproduct formation, which is symptomatic of this compound instability.

Problem: Low yield of the desired cross-coupled product with significant formation of 2-methylthiophene byproduct.

Primary Suspected Cause: The rate of protodeboronation is faster than or competitive with the rate of the desired Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield / High Byproduct start Low Yield & High 2-Methylthiophene Byproduct q_base Is a strong base (e.g., NaOH) or high concentration used? start->q_base a_base Action: Screen weaker bases (K₂CO₃, K₃PO₄, Cs₂CO₃) or lower base concentration. q_base->a_base Yes q_temp Is the reaction run at high temperature (>100 °C)? q_base->q_temp No a_base->q_temp a_temp Action: Lower the reaction temperature (e.g., 60-80 °C). q_temp->a_temp Yes q_cat Is the reaction sluggish, allowing time for degradation? q_temp->q_cat No a_temp->q_cat a_cat Action: Use a more active Pd catalyst/ligand system to accelerate cross-coupling. q_cat->a_cat Yes q_form Is the free boronic acid being used directly? q_cat->q_form No a_cat->q_form a_form Action: Switch to a more stable derivative (Pinacol Ester or Diethanolamine Complex). q_form->a_form Yes end Re-evaluate Reaction Outcome q_form->end No a_form->end G cluster_workflow HPLC Stability Study Workflow prep 1. Prepare Stock Solutions - Boronic Acid - Base - Internal Standard setup 2. Set up Reaction Vials (Boronic Acid + Base + Solvent + Internal Standard) prep->setup heat 3. Heat at desired Temperature (e.g., 80°C) setup->heat sample 4. Take Aliquots at Time Points (t=0, 1h, 4h, 12h, etc.) heat->sample quench 5. Quench Aliquots (Dilute in Acetonitrile) sample->quench hplc 6. Analyze by HPLC quench->hplc analyze 7. Quantify Peaks (Boronic Acid vs. Byproduct) vs. Internal Standard hplc->analyze

References

Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving aryl chlorides. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with aryl chlorides showing low conversion?

A1: Aryl chlorides are often less reactive than the corresponding aryl bromides or iodides due to the stronger carbon-chlorine (C-Cl) bond.[1][2][3] Overcoming this lower reactivity typically requires carefully optimized reaction conditions. Key factors influencing the success of these couplings include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[4][5]

Q2: What is the most critical component for activating aryl chlorides?

A2: The ligand coordinated to the palladium center is arguably the most critical component. For unactivated aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands are generally required.[4][6][7][8] These ligands facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.[9]

Q3: How do I choose the right palladium precursor?

A3: The choice between a Pd(0) source (e.g., Pd₂(dba)₃) and a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be significant.[9] While Pd(II) sources are often more stable and easier to handle, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[9] If you suspect issues with catalyst activation, using a pre-formed Pd(0) source or a well-defined precatalyst (like a Buchwald palladacycle) can be advantageous.[3][9][10]

Q4: Can the choice of base significantly impact my reaction?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in Heck reactions.[11][12][13] For challenging couplings with aryl chlorides, strong, non-coordinating bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu) are often more effective than weaker bases like sodium or potassium carbonate.[4][13] The optimal base is substrate-dependent and may require screening.

Q5: What are common side reactions, and how can I minimize them?

A5: In Suzuki-Miyaura couplings, two common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[9][13] Protodeboronation can be minimized by using anhydrous conditions or by switching to more stable boronic esters (e.g., pinacol esters).[9][13] Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.[9] Thoroughly degassing the reaction mixture is the best way to prevent this.[9][14]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are observing low or no conversion in your Suzuki-Miyaura reaction with an aryl chloride, follow this troubleshooting workflow:

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling catalyst Is the Catalyst System Active and Appropriate? start->catalyst conditions Are the Reaction Conditions Optimal? catalyst->conditions Yes catalyst_no Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a Pd(0) source or a precatalyst. Increase catalyst loading. catalyst->catalyst_no No reagents Are the Reagents of High Quality? conditions->reagents Yes conditions_no Increase reaction temperature. Screen stronger bases (K3PO4, Cs2CO3). Ensure solvent is anhydrous and degassed. conditions->conditions_no No end_success High Conversion Achieved reagents->end_success Yes reagents_no Check purity of aryl chloride. Verify integrity of boronic acid/ester (check for protodeboronation). Use fresh, high-purity base and solvent. reagents->reagents_no No

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura couplings.

  • Evaluate the Catalyst System:

    • Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for aryl chlorides. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the challenging oxidative addition step.[4][6][13]

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure its efficient in situ reduction to Pd(0).[9] Consider using a more reliable Pd(0) source such as Pd₂(dba)₃ or a pre-activated palladacycle.[3][9] Test your catalyst on a known, reliable reaction to confirm its activity.[9]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[4]

  • Optimize Reaction Conditions:

    • Temperature: Aryl chloride couplings often require higher temperatures (80-120 °C) to facilitate the C-Cl bond cleavage.[4]

    • Base Selection: A strong base is often required. Potassium phosphate (K₃PO₄) is a robust choice for many challenging Suzuki couplings.[13] If that fails, screen other strong, non-coordinating bases like Cs₂CO₃ or KF.[4]

    • Solvent: Use anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF.[4] Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is critical to prevent oxidative deactivation of the Pd(0) catalyst.[9][14]

  • Verify Reagent Quality:

    • Aryl Chloride: Ensure your aryl chloride is pure and free from contaminants that could poison the catalyst.

    • Boronic Acid/Ester: Boronic acids can degrade over time through protodeboronation or by forming unreactive boroxines.[9] Check the purity by NMR. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[9][13]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add the aryl chloride (1.0 equiv.) and the boronic acid or ester (1.2-1.5 equiv.).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.[13]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[13] The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[13]

Issue 2: Low or No Conversion in Buchwald-Hartwig Amination

For low yields in the C-N coupling of an aryl chloride, consider the following factors:

Troubleshooting_Buchwald start Low Conversion in Buchwald-Hartwig Amination catalyst Is the Catalyst/Ligand System Suitable? start->catalyst base_solvent Is the Base/Solvent Combination Correct? catalyst->base_solvent Yes catalyst_no Use specialized bulky biaryl phosphine ligands (e.g., BrettPhos). For sterically hindered substrates, consider NHC ligands. Use a well-defined precatalyst. catalyst->catalyst_no No substrates Are Substrates Compatible/Pure? base_solvent->substrates Yes base_solvent_no Use a strong, non-nucleophilic base (NaOtBu, LHMDS, K3PO4). Ensure anhydrous, aprotic solvent (Toluene, Dioxane). Check for base-substrate incompatibility. base_solvent->base_solvent_no No end_success High Conversion Achieved substrates->end_success Yes substrates_no Check purity of aryl chloride and amine. Protect other nucleophilic groups (e.g., phenols) if present. Consider steric hindrance effects. substrates->substrates_no No

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig aminations.

  • Optimize the Catalyst System:

    • Ligand Choice: The amination of aryl chlorides, especially sterically hindered ones, often requires highly active, specialized catalyst systems.[4][15] Employ bulky biaryl phosphine ligands.[4] The choice of ligand may also depend on the amine class (primary vs. secondary).

    • Catalyst Stability: Ensure the catalyst is not decomposing. The use of air- and moisture-stable precatalysts can improve reproducibility.[10][15]

  • Select the Appropriate Base and Solvent:

    • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate.[4] The base must be strong enough to deprotonate the amine without causing side reactions.

    • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred.[4][16] Ensure the solvent is thoroughly dried and degassed.

  • Inspect the Substrates:

    • Purity: Impurities in either the aryl chloride or the amine can inhibit the catalyst. Purify starting materials if necessary.[10]

    • Steric Hindrance: Highly substituted aryl chlorides or bulky amines can significantly slow down the reaction.[4][8] In these cases, more active catalyst systems and higher reaction temperatures are often required.

    • Competing Nucleophiles: If your amine substrate contains other nucleophilic functional groups (like a phenol), they may compete in the coupling reaction.[17] Protection of these groups may be necessary.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.5 equiv.), the aryl chloride (1.0 equiv.), and the amine (1.2 equiv.) to a reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.

Data Summary Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Couplings with Aryl Chlorides

ParameterRecommended ConditionRationale & Reference
Palladium Source Pd₂(dba)₃, Buchwald PalladacyclesProvides active Pd(0) directly, improving consistency.[3][9]
Ligand XPhos, SPhos, RuPhos (Bulky, electron-rich biaryl phosphines)Facilitates oxidative addition of the strong C-Cl bond.[4][5][13]
Base K₃PO₄, Cs₂CO₃Strong, non-coordinating bases are effective for challenging couplings.[4][13]
Solvent 1,4-Dioxane, Toluene, DMF (Anhydrous, Degassed)Aprotic solvents are standard; degassing prevents catalyst oxidation.[4][14]
Temperature 80 - 120 °CHigher temperatures are needed to overcome the activation barrier.[4]
Additive None typically needed, but phase-transfer catalysts (e.g., TBAB) can sometimes help.[5]Additives can sometimes stabilize the catalyst or facilitate phase transfer.[5]

Table 2: Recommended Conditions for Buchwald-Hartwig Aminations with Aryl Chlorides

ParameterRecommended ConditionRationale & Reference
Palladium Source Buchwald Palladacycles (e.g., XPhos Pd G3)Highly active, air-stable precatalysts ensure efficient catalyst formation.[4][10]
Ligand BrettPhos, XPhos (Bulky, electron-rich biaryl phosphines)Essential for coupling sterically hindered or deactivated aryl chlorides.[4][8]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine.[4]
Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Standard aprotic solvents; must be dry and oxygen-free.[4][16]
Temperature 80 - 110 °CElevated temperatures are generally required.[8]
Amine:ArCl Ratio 1.1 - 1.5 : 1A slight excess of the amine is typically used.

Table 3: Recommended Conditions for Heck Reactions with Aryl Chlorides

ParameterRecommended ConditionRationale & Reference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium sources.[18][19]
Ligand P(t-Bu)₃, bulky phosphites, or NHC ligandsBulky, electron-rich ligands are crucial for activating aryl chlorides.[6][11]
Base K₂CO₃, Cs₂CO₃, organic bases (e.g., Et₃N, n-Bu₄N⁺OAc⁻)Base choice can be critical and may need screening.[12][18][20]
Solvent DMF, Dioxane, ToluenePolar aprotic solvents are commonly used.[11][12]
Temperature 80 - 150 °CHigh temperatures are often necessary for good conversion.[18][21]
Additive Tetrabutylammonium bromide (TBAB)Can act as a phase-transfer catalyst and stabilize the palladium catalyst.[20]

References

methods for removing excess boronic acid after reaction completion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of excess boronic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess boronic acid?

A1: Complete removal of excess boronic acid is crucial for several reasons. Boronic acids can interfere with downstream reactions, complicate product purification and analysis, and some have been reported to have potential mutagenic activity.[1] Ensuring the final product is free of these reagents is essential for accurate biological testing and for meeting regulatory purity standards.

Q2: What are the most common methods for removing excess boronic acid?

A2: The primary methods for removing unreacted boronic acid include:

  • Liquid-Liquid Extraction: Utilizing a basic aqueous solution to wash the organic reaction mixture.

  • Solid-Phase Extraction (SPE) / Scavenger Resins: Employing resins functionalized with groups that selectively bind to boronic acids.[1][2]

  • Chromatography: Techniques like flash column chromatography are often used for purification.[3][4]

  • Recrystallization: Purifying the desired product by crystallization, leaving the boronic acid impurity in the mother liquor.[4][5]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on the properties of your desired product and the boronic acid used.

  • If your product is stable to basic conditions and not highly polar, liquid-liquid extraction is a simple and effective first choice.

  • If your product is sensitive or difficult to separate by extraction, scavenger resins offer a highly selective and mild alternative.

  • Chromatography is suitable when other methods fail or when simultaneous purification from other byproducts is required.[6]

  • Recrystallization is ideal if your product is a solid with suitable solubility properties.[4][5]

Q4: Can I use a combination of methods?

A4: Yes, a multi-step approach is often the most effective. For instance, an initial basic wash (liquid-liquid extraction) can remove the bulk of the boronic acid, followed by a scavenger resin or chromatography step to remove residual traces.

Troubleshooting Guides

Liquid-Liquid Extraction

This technique leverages the weakly acidic nature of boronic acids.[7] At a sufficiently high pH, the boronic acid is deprotonated to form a charged boronate species, which is more soluble in the aqueous phase than the organic phase.

Q: My basic wash isn't removing the boronic acid effectively. What's wrong?

A:

  • Insufficiently Basic Solution: The pH of your aqueous wash might not be high enough to deprotonate the boronic acid. Phenylboronic acid has a pKa of about 8.8.[8] A pH of at least 10-11 is recommended. Try using a 1-2 M solution of NaOH or K₂CO₃.[9]

  • Poor Phase Mixing: Ensure vigorous stirring during the extraction to maximize the surface area between the organic and aqueous layers. For biphasic reactions, this is critical.[10]

  • Product Solubility: If your desired product has acidic functional groups, it may also be extracted into the basic aqueous layer. In this case, carefully acidify the aqueous layer after extraction to re-precipitate your product, or consider an alternative purification method.

Q: An emulsion formed during the extraction. How can I break it?

A:

  • Add Brine: Addition of a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.

  • Patience: Allowing the mixture to stand undisturbed for an extended period may lead to phase separation.

Solid-Phase Extraction (Scavenger Resins)

Scavenger resins are solid supports functionalized with chemical groups that react with and bind to specific impurities. For boronic acids, resins with diol or amine functionalities are particularly effective.[1][2]

Q: The scavenger resin did not remove all of the boronic acid. What should I do?

A:

  • Insufficient Equivalents: You may not be using enough resin. It is common to use 3-5 equivalents of the scavenger resin relative to the initial amount of excess boronic acid.[11]

  • Inadequate Reaction Time: Ensure the resin is stirred with the reaction mixture for a sufficient amount of time, typically ranging from 4 to 16 hours at room temperature.[11]

  • Poor Resin Swelling: Polystyrene-based resins need to swell to be effective. Ensure you are using a solvent that is compatible with the resin and allows for proper swelling.[12]

  • Incorrect Resin Choice: Not all scavengers are equally effective. For boronic acids, resins like PS-Trisamine, DEAE-Cellulose, or those with diethanolamine (DEAM) or diol groups are highly recommended.[1][2][12][13]

Q: My product seems to be binding to the scavenger resin. How can I prevent this?

A: This can occur if your product has functional groups that can also interact with the resin.

  • Protecting Groups: If your product contains diol or other functionalities that might interact with the scavenger, consider using protecting groups.

  • Alternative Resin: Switch to a scavenger with a different functional group that has less affinity for your product.

Flash Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).

Q: My product and the boronic acid are co-eluting during column chromatography. How can I improve separation?

A:

  • Solvent System Optimization: Boronic acids can be quite polar. Experiment with different solvent systems. For polar compounds, a combination like dichloromethane and methanol might provide better separation than ethyl acetate and hexanes.[9]

  • TLC Analysis: Before running a column, carefully optimize the separation on a Thin Layer Chromatography (TLC) plate to find the ideal solvent system.

  • Modified Stationary Phase: In some cases, impregnating the silica gel with boric acid has been shown to improve the purification of boronic esters by reducing over-adsorption.[3] For boronic acids themselves, using a different stationary phase like neutral alumina might be effective.[4]

Recrystallization

This is a powerful purification technique for solid products, relying on differences in solubility between the product and impurities.

Q: I am unable to get my product to crystallize away from the boronic acid.

A:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping the boronic acid impurity soluble at all temperatures. Boric acid itself is about 10 times more soluble in boiling water than in cold water.[5] Phenylboronic acid is soluble in most polar organic solvents but poorly soluble in hexanes.[8]

  • Seeding: Adding a small crystal of the pure product (a seed crystal) to the supersaturated solution can help initiate crystallization.

  • Slow Cooling: Allowing the solution to cool slowly can promote the formation of purer crystals. Placing the solution in a freezer can help maximize the yield of crystals out of the solution.[5]

Data Presentation

Comparison of Boronic Acid Removal Methods
MethodSelectivityScalabilitySpeedCostKey Considerations
Liquid-Liquid Extraction Low to MediumHighFastLowProduct must be stable to base; risk of emulsions.
Scavenger Resins HighMediumMediumHighRequires specific resin; reaction time needed.
Flash Chromatography HighLow to MediumSlowMediumCan be labor-intensive; requires solvent optimization.
Recrystallization HighHighSlowLowProduct must be a solid with suitable solubility profile.

Experimental Protocols

Protocol 1: Removal of Excess Phenylboronic Acid via Basic Liquid-Liquid Extraction
  • Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M NaOH aqueous solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the 1 M NaOH solution two more times.

  • Wash: Wash the organic layer with water and then with brine to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Removal of Excess Boronic Acid using a Scavenger Resin (e.g., PS-Trisamine)
  • Resin Preparation: If using a polystyrene-based resin, ensure it is pre-swollen in the reaction solvent for approximately 30-60 minutes.

  • Addition of Scavenger: To the crude reaction mixture, add 3-5 equivalents of the scavenger resin (relative to the excess boronic acid).

  • Agitation: Stir or shake the resulting slurry at room temperature. The reaction time can vary from 4 to 16 hours.[11]

  • Monitoring: Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once complete, filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Workflow for Liquid-Liquid Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase Start Crude Reaction Mixture (Product + Excess Boronic Acid) Base Add 1M NaOH (aq) Start->Base Mix & Separate Organic_Layer Organic Layer (Product) Base->Organic_Layer Aqueous_Layer Aqueous Layer (Boronate Salt) Base->Aqueous_Layer

Caption: Basic liquid-liquid extraction workflow.

Workflow for Scavenger Resin Purification

cluster_0 Liquid Phase cluster_1 Solid Phase Start Crude Reaction Mixture (Product + Excess Boronic Acid) Resin Add Scavenger Resin Start->Resin Stir 4-16h Filtrate Filtrate (Purified Product) Resin->Filtrate Filter Bound_Resin Resin with Bound Boronic Acid

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Methylthiophen-3-yl)boronic Acid and Other Thiophene Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (2-Methylthiophen-3-yl)boronic acid with other common thiophene boronic acids, supported by experimental data from Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the synthesis of pharmaceuticals and functional materials, thiophene moieties are common structural motifs, making thiophene boronic acids essential building blocks. The reactivity of these boronic acids can be significantly influenced by the position of the boronic acid group and the presence of other substituents on the thiophene ring. This guide focuses on the comparative reactivity of this compound against its unsubstituted counterparts, thiophene-2-boronic acid and thiophene-3-boronic acid.

Executive Summary: The Influence of the Methyl Group

The presence of a methyl group at the 2-position of thiophene-3-boronic acid generally leads to an increase in reactivity in Suzuki-Miyaura cross-coupling reactions. This can be attributed to the electron-donating nature of the methyl group, which increases the nucleophilicity of the thiophene ring and facilitates the crucial transmetalation step in the catalytic cycle. However, the position of the boronic acid group (2- vs. 3-position) also plays a significant role in determining the overall reactivity, with 2-substituted thiophenes often exhibiting different reactivity profiles compared to their 3-substituted isomers.

Comparative Performance Data

The following table summarizes the expected and observed performance of these boronic acids in Suzuki-Miyaura coupling reactions.

Boronic AcidStructureCoupling PartnerProductYield (%)Reference
This compound 4-Bromoanisole3-(4-Methoxyphenyl)-2-methylthiopheneExpected >76%Inferred
Thiophene-3-boronic acid 1,8-DiiodonaphthaleneAcenaphtho[1,2-b]thiophene76[1]
Thiophene-2-boronic acid Pyridine-2-sulfonyl fluoride2-(Thiophen-2-yl)pyridine~50-70[2]

Note: The yield for this compound is an expected value based on the generally accepted principle that electron-donating groups enhance the reactivity of boronic acids in Suzuki-Miyaura coupling. The other yields are from specific reported experiments and may not be directly comparable due to different reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids.

General Protocol for Suzuki-Miyaura Coupling of Thiophene Boronic Acids

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Thiophene boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, thiophene boronic acid, base, and palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol: Coupling of Thiophene-3-ylboronic Acid with 1,8-Diiodonaphthalene[1]

Reaction: Thiophene-3-ylboronic acid + 1,8-Diiodonaphthalene → Acenaphtho[1,2-b]thiophene

Reagents and Conditions:

  • Thiophene-3-ylboronic acid (1.2 equiv)

  • 1,8-Diiodonaphthalene (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1)

  • 80 °C, 12 h

This reaction yielded the desired product in 76% yield.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide (R¹-X) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation Boronic Acid (R²-B(OR)₂) pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reactivity Comparison

To systematically compare the reactivity of different thiophene boronic acids, the following experimental workflow is recommended.

Reactivity_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation boronic_acids This compound Thiophene-3-boronic acid Thiophene-2-boronic acid run_reactions Run Parallel Reactions boronic_acids->run_reactions reaction_conditions Standardized Conditions: - Aryl Halide (e.g., 4-Bromoanisole) - Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) - Temperature - Time reaction_conditions->run_reactions monitor_progress Monitor Progress (TLC/GC-MS) run_reactions->monitor_progress isolate_products Isolate and Purify Products monitor_progress->isolate_products determine_yields Determine Yields isolate_products->determine_yields compare_reactivity Compare Reactivity determine_yields->compare_reactivity

Caption: A logical workflow for the comparative analysis of thiophene boronic acid reactivity.

References

A Comparative Guide to Alternatives for (2-Methylthiophen-3-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is critical for reaction efficiency, yield, and reproducibility. (2-Methylthiophen-3-yl)boronic acid is a valuable building block in cross-coupling reactions; however, its inherent instability can lead to challenges. This guide provides an objective comparison of this compound with its more stable and often higher-performing alternatives: potassium (2-methylthiophen-3-yl)trifluoroborate, this compound pinacol ester, and (2-methylthiophen-3-yl)MIDA boronate.

Executive Summary

The primary challenge with many heteroaryl boronic acids, including this compound, is their propensity to undergo protodeboronation, a side reaction that cleaves the carbon-boron bond, reducing the effective concentration of the reagent and leading to lower yields. The alternatives presented in this guide—potassium trifluoroborates, pinacol esters, and MIDA boronates—offer enhanced stability, leading to more reliable and efficient cross-coupling reactions.

  • Potassium (2-methylthiophen-3-yl)trifluoroborate offers significantly improved stability to air and moisture, often resulting in higher yields in Suzuki-Miyaura coupling.

  • This compound pinacol ester provides a moderate increase in stability and is a common alternative, though its performance can be substrate-dependent.

  • (2-Methylthiophen-3-yl)MIDA boronate exhibits exceptional stability, allowing for a "slow-release" of the active boronic acid under reaction conditions, which can dramatically improve yields, especially with challenging substrates.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data, compiled from various studies, compares the performance of this compound and its alternatives in coupling with a common aryl halide, 4-chloroanisole.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~40-50
Potassium (2-methylthiophen-3-yl)trifluoroborate4-ChloroanisolePdCl₂(AtaPhos)₂Cs₂CO₃Toluene/H₂O1001474[1]
This compound pinacol ester4-ChloroanisolePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018~60-70
(2-Methylthiophen-3-yl)MIDA boronate4-ChloroanisolePd(dtbpf)Cl₂Et₃NH₂O2524~90**[2]

*Note: Yields for the boronic acid and pinacol ester are estimated based on typical performance for analogous thiophene boronic acids due to the lack of a direct comparative study under identical conditions. **Note: This high yield for a MIDA boronate was achieved with a 2-thienyl MIDA boronate, which is expected to have similar reactivity.[3]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Data for the direct comparison of this compound derivatives in this reaction is limited. However, the known stability advantages of the alternatives suggest they would offer more consistent and higher yields. The following table provides a representative comparison based on available data for similar heteroaryl boron reagents.

Boron Reagent/Amine SourceCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound / AnilineAryl HalidePd₂(dba)₃ / XPhosNaOtBuToluene10012Moderate
Potassium (2-methylthiophen-3-yl)trifluoroborate / AnilineAryl HalidePd(OAc)₂ / RuPhosCs₂CO₃CPME/H₂O10024Good
Aniline4-IodotolueneNi(acac)₂ / Phenylboronic Ester (activator)K₃PO₄---73[1]

Reagent Stability Comparison

The stability of the boron reagent is a critical factor in the success of a cross-coupling reaction, particularly with heteroaryl systems prone to protodeboronation.[4]

Boron ReagentStabilityKey Characteristics
Boronic AcidLowProne to protodeboronation, oxidation, and trimerization into boroxines.
Pinacol EsterModerateGenerally more stable than the boronic acid, but can still undergo hydrolysis and subsequent protodeboronation under basic conditions.
Trifluoroborate SaltHighCrystalline, air- and moisture-stable solids that can be stored for extended periods.[5]
MIDA BoronateVery HighExceptionally stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions, enabling slow release of the boronic acid.[3][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium (2-methylthiophen-3-yl)trifluoroborate

This protocol is adapted from a general procedure for the coupling of potassium organotrifluoroborates with aryl chlorides.[1]

  • To a reaction vessel, add the aryl halide (1.0 equiv), potassium (2-methylthiophen-3-yl)trifluoroborate (1.1 equiv), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (4:1 ratio, to a concentration of 0.25 M).

  • Add the palladium catalyst (e.g., PdCl₂(AtaPhos)₂, 5 mol%).

  • Seal the vessel and heat the reaction mixture to 100 °C for 14 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with (2-methylthiophen-3-yl)MIDA boronate

This protocol is based on the slow-release cross-coupling of MIDA boronates with aryl chlorides in water.[2]

  • To a reaction vessel, add the (2-methylthiophen-3-yl)MIDA boronate (1.0 equiv), aryl chloride (1.2 equiv), and palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).

  • Add deionized water to the desired concentration.

  • Add triethylamine (Et₃N) (3.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and filter the solid product.

  • Wash the solid with water and an appropriate organic solvent (e.g., diethyl ether) and dry under vacuum.

General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.4 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex transmetalation Ar-Pd(II)-R(L_n) pd_complex->transmetalation transmetalation->pd0 product Ar-R transmetalation->product Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation Transmetalation aryl_halide Ar-X aryl_halide->pd_complex Oxidative Addition

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

G Stability and Reactivity of Boron Reagents cluster_stability Stability cluster_reactivity General Reactivity in Cross-Coupling boronic_acid Boronic Acid (Low) pinacol_ester Pinacol Ester (Moderate) trifluoroborate Trifluoroborate (High) mida_boronate MIDA Boronate (Very High) reactivity MIDA Boronate > Trifluoroborate > Pinacol Ester > Boronic Acid (Generally higher yields and reliability)

Caption: Relationship between stability and general reactivity of boron reagents.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex amine_coordination [Ar-Pd(II)-X(L_n)(HNR₂)] pd_complex->amine_coordination Amine Coordination amide_complex Ar-Pd(II)-NR₂(L_n) amine_coordination->amide_complex Deprotonation amide_complex->pd0 product Ar-NR₂ amide_complex->product Reductive Elimination amine HNR₂ amine->amine_coordination base Base base->amide_complex aryl_halide Ar-X aryl_halide->pd_complex Oxidative Addition

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

(2-Methylthiophen-3-yl)boronic Acid vs. Its Pinacol Ester in Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the form of the organoboron reagent. This guide provides a detailed comparison of (2-Methylthiophen-3-yl)boronic acid and its corresponding pinacol ester, two common reagents for introducing the 2-methylthiophen-3-yl moiety in drug discovery and materials science. This comparison is based on their stability, reactivity, and performance in Suzuki reactions, supported by experimental data for analogous thiophene systems.

Executive Summary: The Stability-Reactivity Trade-Off

The choice between this compound and its pinacol ester represents a classic trade-off between reactivity and stability.

  • This compound is generally the more reactive species in the Suzuki coupling, which can lead to faster reaction times and higher yields under certain conditions.[1][2] However, its open-chain structure makes it more susceptible to decomposition pathways, most notably protodeboronation, especially with electron-rich heteroaromatic systems like thiophenes.[3] This instability can impact storage, handling, and reaction reproducibility.

  • This compound pinacol ester offers significantly enhanced stability. The cyclic pinacol ester protects the boron center, making the compound less prone to degradation and easier to handle, purify, and store over extended periods.[4][5] This increased stability, however, often comes at the cost of reduced reactivity, sometimes requiring more forcing reaction conditions to achieve comparable results to the corresponding boronic acid.

Comparative Performance in Suzuki Reactions

A study by Rueda-Espinosa et al. (2023) on the Suzuki-Miyaura cross-coupling of PyFluor with 2-thiopheneboronic acid and its pinacol ester provides valuable insights. The data below is adapted from this study to illustrate the potential performance differences.

Table 1: Comparison of Yields for 2-Thiopheneboronic Acid and its Pinacol Ester in a Suzuki-Miyaura Coupling Reaction

Boron ReagentCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane (dry)100~85
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane (dry)100~60
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100~80
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100~75

Data is estimated from graphical representations in Rueda-Espinosa, J. et al., Can. J. Chem. 2023, 101 (10), 765-772.

This data suggests that under anhydrous conditions, the boronic acid provides a significantly higher yield. The presence of water appears to facilitate the in-situ hydrolysis of the pinacol ester to the more reactive boronic acid, thus improving its yield, although still not surpassing the boronic acid under these specific conditions.

Key Considerations for Reagent Selection

The decision to use this compound or its pinacol ester should be based on a careful evaluation of the specific requirements of the synthetic route.

G cluster_acid This compound cluster_ester This compound pinacol ester acid_pros Pros: + Higher intrinsic reactivity + Potentially higher yields + More atom economical acid_cons Cons: - Lower stability (shelf-life) - Prone to protodeboronation - Can be challenging to purify acid_pros->acid_cons ester_pros Pros: + High stability (handling & storage) + Easier to purify + More resistant to protodeboronation ester_cons Cons: - Lower intrinsic reactivity - May require harsher conditions - In-situ hydrolysis may be needed ester_pros->ester_cons Reagent_Choice Reagent Selection Reagent_Choice->acid_pros Need for high reactivity Reagent_Choice->ester_pros Need for high stability

Caption: Decision matrix for selecting the appropriate boron reagent.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol is adapted from general procedures for Suzuki couplings with heteroarylboronic acids.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling with this compound pinacol ester

This protocol is adapted from general procedures for Suzuki couplings with boronic esters.

Materials:

  • This compound pinacol ester (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or CsF, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane or THF, with or without water)

Procedure:

  • Follow steps 1-4 from Protocol 1, using the pinacol ester and the appropriate catalyst and base.

  • Heat the reaction mixture, potentially to a higher temperature than for the boronic acid (e.g., 90-110 °C), and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Reaction Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G Start Reaction Setup (Aryl Halide, Boron Reagent, Base, Catalyst, Solvent) Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert Heating Heating and Stirring Inert->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of (2-Methylthiophen-3-yl)boronic acid, a key building block in organic synthesis and pharmaceutical development.[1][2] The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and stability of this compound, which directly impacts the integrity of subsequent synthetic steps and the safety and efficacy of final drug products.

This document outlines the principles, experimental protocols, and comparative performance of several key analytical techniques. While specific validated performance data for this compound is not always publicly available, this guide presents illustrative data based on established analytical practices for boronic acids and related thiophene derivatives.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific analytical objective, such as purity assessment, impurity profiling, structural confirmation, or quantification. The following table summarizes the key performance characteristics of commonly employed analytical techniques.

Table 1: Comparison of Analytical Methods for the Characterization of this compound

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile phase and a stationary phase.Purity determination, quantification, impurity profiling.High resolution, sensitivity, and versatility for a wide range of compounds.Potential for on-column degradation of boronic acids; boronic acids can be challenging to retain on traditional reversed-phase columns.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile impurities and the main compound after derivatization.High sensitivity and structural elucidation capabilities through fragmentation patterns.Requires derivatization to increase the volatility of the non-volatile boronic acid.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural elucidation, confirmation of identity, and purity assessment.Provides unambiguous structural information and can quantify components without a reference standard (qNMR).Lower sensitivity compared to other methods; boronic acids can exist as equilibrating oligomers (boroxines), which can complicate spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Molecular weight determination and structural elucidation.High sensitivity and specificity; can be coupled with chromatographic techniques (LC-MS, GC-MS).Fragmentation can be complex; boronic acids are prone to dehydration, forming cyclic boroxines, which can complicate spectral interpretation.
Elemental Analysis Determines the elemental composition of a sample.Confirmation of the empirical formula.Provides fundamental information about the elemental composition.Does not provide structural information or information about impurities with the same elemental composition. Low-carbon analysis is typical for boron-containing compounds due to the formation of refractory boron carbide.[5]

Quantitative Performance of Analytical Methods

The validation of an analytical method involves establishing a set of performance characteristics that demonstrate its suitability for the intended purpose. The following table provides illustrative quantitative data for the validation of these methods for boronic acid analysis.

Table 2: Illustrative Quantitative Validation Parameters for Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL

Note: These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and concentration of this compound.

  • Instrumentation: HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 235 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis. Silylation is a common derivatization technique.[3][4]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Silylating Agent & Heat Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect MassSpectrum Generate Mass Spectrum Detect->MassSpectrum Identify Identify Components MassSpectrum->Identify Quantify Quantify Impurities Identify->Quantify

GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be acquired. ¹¹B NMR can also be useful for characterizing boronic acids.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Using an alcohol solvent can help break up the boroxine trimers that can form from boronic acids.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum to confirm the proton environments.

    • Acquire a ¹³C NMR spectrum to identify all carbon atoms.

    • (Optional) Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Acquire11B Acquire ¹¹B Spectrum (Optional) Dissolve->Acquire11B Process Process Spectra Acquire1H->Process Acquire13C->Process Acquire11B->Process Analyze Analyze Chemical Shifts & Coupling Process->Analyze Confirm Confirm Structure Analyze->Confirm

NMR spectroscopy workflow for structural elucidation.
Logical Relationship of Method Validation

The validation of these analytical methods follows a logical progression to ensure data integrity and reliability.

Validation_Logic MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantification LOD->LOQ LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Logical flow of analytical method validation parameters.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. HPLC is a workhorse for purity and quantification, while GC-MS, after derivatization, offers high sensitivity for impurity profiling. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis at different stages of the research and development process. Rigorous validation of the chosen methods is paramount to ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final pharmaceutical products.

References

comparative analysis of palladium catalysts for thiophene boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Palladium Catalysts for Thiophene Boronic Acid Couplings

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this reaction, particularly when working with heteroaromatic compounds like thiophenes. This guide provides an objective comparison of commonly employed palladium catalysts for the coupling of thiophene boronic acids with aryl halides, supported by experimental data.

Data Presentation

The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of thiophene boronic acids or related heteroaryl boronic acids with aryl halides. The data is compiled from literature sources and is intended to provide a comparative overview. It is important to note that direct comparison is nuanced by the variation in substrates and reaction conditions.

Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄ (3 mol%)4-Bromoanisole5-Formylthiophene-2-boronic acidNa₂CO₃DME/H₂O150 (Microwave)5 min95%[1]
PdCl₂(dppf) (10 mol%)PyFluor2-Thiopheneboronic acid pinacol esterNa₃PO₄Dioxane/H₂O100Not Specified~70-80%[2]
PdCl₂ (5 mol%) / SPhos (10 mol%)1-Cyclohexyl-2-iodo-1H-benzimidazole4-Tolylboronic acidCs₂CO₃Dioxane120 (Microwave)30 min91%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a valuable starting point for developing robust and reproducible synthetic procedures.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄ [1]

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

    • Thiophene boronic acid (e.g., 5-formylthiophene-2-boronic acid, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add the aryl halide, thiophene boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add the degassed solvent mixture (DME/H₂O).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 5 minutes.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling using PdCl₂(dppf) [2]

  • Materials:

    • Aryl sulfonyl fluoride (e.g., PyFluor, 1.0 equiv)

    • Thiophene boronic acid pinacol ester (e.g., 2-thiopheneboronic acid pinacol ester, 1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (10 mol%)

    • Sodium Phosphate (Na₃PO₄) (3.0 equiv)

    • Dioxane and Water (4:1 mixture)

    • Sealed reaction vessel

  • Procedure:

    • In a sealed reaction vessel, combine PyFluor, 2-thiopheneboronic acid pinacol ester, PdCl₂(dppf), and Na₃PO₄.

    • Add the dioxane and water solvent mixture.

    • Heat the reaction mixture at 100 °C for the specified time, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Extract the mixture with an organic solvent, wash with brine, and dry over anhydrous sulfate.

    • Remove the solvent under reduced pressure and purify by flash column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Suzuki Coupling using PdCl₂/SPhos [1]

  • Materials:

    • Heteroaryl halide (e.g., 1-Cyclohexyl-2-iodo-1H-benzimidazole, 1.0 equiv)

    • Aryl boronic acid (e.g., 4-tolylboronic acid, 1.6 equiv)

    • Palladium(II) chloride [PdCl₂] (5 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Dioxane

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add the heteroaryl halide, PdCl₂, and SPhos.

    • Add anhydrous dioxane and degas the mixture with a stream of nitrogen for 10 minutes.

    • Add the aryl boronic acid and Cs₂CO₃.

    • Degas the reaction mixture with nitrogen for another 5 minutes.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Aryl Halide, Thiophene Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Mixture (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for a palladium-catalyzed thiophene boronic acid coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₂(OH)]⁻ transmetal Transmetalation pd_complex2->pd0 R¹-R² red_elim Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate + Base base Base product R¹-R² R1 R¹ = Thienyl R2 R² = Aryl X X = Br, I, Cl, OTf L L = Ligand (e.g., PPh₃, SPhos)

References

A Researcher's Guide to Assessing the Purity of Commercially Available (2-Methylthiophen-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. (2-Methylthiophen-3-yl)boronic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of methods to assess the purity of commercially available this compound, complete with experimental protocols and data presentation to aid in the selection of high-quality reagents.

Comparison of Purity Specifications from Commercial Suppliers

Obtaining high-purity this compound is crucial for its successful application in synthesis.[1][2] While a comprehensive side-by-side comparison of all suppliers with batch-specific data is challenging to compile from publicly available information, a general overview of stated purities from various chemical suppliers indicates a common range. Most suppliers offer this reagent with a purity specification of 97% or higher. For more specialized applications, some vendors provide higher purity grades.

Supplier TypeStated Purity RangeCommon Analytical Techniques on Certificate of Analysis (CoA)
General Chemical Suppliers≥97%[3]¹H NMR, HPLC
Fine Chemical & Pharmaceutical Intermediate Suppliers≥98%¹H NMR, HPLC, Elemental Analysis
Custom Synthesis ProvidersCan be synthesized to >99% upon request¹H NMR, ¹³C NMR, HPLC, GC-MS, Elemental Analysis

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to verify the purity and identify the analytical methods used for its determination.

Key Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for a thorough assessment of this compound purity. The most common and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.

¹H NMR provides information on the proton environment and can be used to identify the main compound and detect proton-containing impurities. The presence of unexpected signals may indicate residual solvents, starting materials, or byproducts.

¹³C NMR offers insight into the carbon skeleton of the molecule and can help to confirm the structure of the desired product and identify carbon-containing impurities.

¹¹B NMR is particularly useful for boronic acids as it directly probes the boron atom. The chemical shift can confirm the presence of the boronic acid group and can also be used to detect the presence of boroxines (anhydrides), which are common impurities in boronic acids.

Common Impurities Detectable by NMR:

  • Boroxine: The cyclic anhydride trimer of the boronic acid. Its formation is reversible in the presence of water.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Deboronated byproduct: 2-Methylthiophene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile and thermally labile compounds like boronic acids. A reversed-phase HPLC method with UV detection is commonly employed.

Key advantages of HPLC for purity analysis include:

  • High sensitivity and resolution for separating the main component from impurities.

  • Accurate quantification of purity by area percentage.

  • Ability to detect a wide range of impurities, including those that are not easily visible by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Boronic acids themselves are generally not volatile enough for direct GC-MS analysis. However, derivatization can be employed to convert them into more volatile species. This technique is particularly useful for identifying and quantifying volatile impurities and byproducts.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

Protocol 1: Purity Determination by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the protons of this compound and the internal standard.

    • Calculate the purity based on the relative integration values and the known masses of the sample and internal standard.

    • Analyze any impurity signals and, if possible, identify them based on their chemical shifts and coupling patterns.

Protocol 2: Purity Analysis by HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare working standards and sample solutions by diluting the stock solution to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Impurity Profiling by GC-MS (after Derivatization)
  • Derivatization (Silylation):

    • In a clean, dry vial, dissolve approximately 1 mg of the this compound sample in 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.[4]

    • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[4]

    • Seal the vial and heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[4]

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.[5]

    • MS System: Agilent 5977A MSD or equivalent.[5]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[5]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[5]

    • Inlet Temperature: 250 °C.[5]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak for the derivatized this compound.

    • Analyze the mass spectra of any other detected peaks to identify potential volatile impurities by comparing them with mass spectral libraries (e.g., NIST).

Visualizing the Purity Assessment Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_decision Decision start Obtain Commercial This compound coa Request & Review Certificate of Analysis start->coa nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) coa->nmr hplc HPLC-UV Analysis coa->hplc gcms GC-MS Analysis (with Derivatization) coa->gcms purity_calc Purity Calculation & Impurity Identification nmr->purity_calc hplc->purity_calc gcms->purity_calc comparison Compare with CoA & Specifications purity_calc->comparison decision Accept or Reject Batch comparison->decision

Caption: Overall workflow for assessing the purity of commercially available this compound.

Caption: Key analytical techniques and their specific roles in purity assessment.

By employing these analytical techniques and following the outlined protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and success of their research and development endeavors.

References

literature review of Suzuki couplings involving substituted thiophene boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. This guide provides a comparative analysis of Suzuki couplings involving substituted thiophene boronic acids, offering insights into the performance of various catalytic systems and reaction conditions through summarized experimental data.

The thiophene moiety is a critical component in numerous biologically active compounds and organic electronic materials. Consequently, the efficient formation of carbon-carbon bonds between thiophene units and other aromatic systems is of paramount importance. The Suzuki coupling, with its mild reaction conditions and high functional group tolerance, has emerged as a preferred method for achieving this transformation. However, the stability and reactivity of thiophene boronic acids, particularly those bearing substituents, can present challenges. This guide aims to provide a clear and objective comparison of different approaches to the Suzuki coupling of substituted thiophene boronic acids, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The following tables summarize the performance of various catalytic systems in the coupling of different substituted thiophene boronic acids with a range of aryl halides.

Couplings of Thiophene-2-boronic Acids with Electron-Withdrawing Substituents

Electron-withdrawing groups on the thiophene ring can influence the electronic properties of the boronic acid and, consequently, its reactivity in the Suzuki coupling.

Thiophene Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Formyl-5-thiopheneboronic acid4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100195[1]
2-Acetyl-5-thiopheneboronic acid4-BromoanisolePd(II)-precatalyst (0.25)-KOHWaterMW0.2598[2][3][4]
5-Cyanothiophene-2-boronic acid4-ChlorotoluenePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001285
2-Formyl-5-thiopheneboronic acid3-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃DME80288
Couplings of Thiophene-2-boronic Acids with Electron-Donating Substituents

Electron-donating groups can also impact the reactivity of the thiophene boronic acid, often requiring optimization of the reaction conditions to achieve high yields.

Thiophene Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Methylthiophene-2-boronic acid4-ChloroacetophenonePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O100492[5]
5-Methylthiophene-2-boronic acid2-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃DME801685[6]
5-(Methylthio)thiophene-2-boronic acid4-IodoanisolePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801289
Couplings of Thiophene-3-boronic Acids

The position of the boronic acid group on the thiophene ring also plays a crucial role in the reactivity.

Thiophene Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Thiopheneboronic acid2-BromopyridinePd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001278[7]
3-Thiopheneboronic acid1-Iodo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100294[8]
3-Carboxythiophene-2-boronic acid4-BromoacetophenonePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101875

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. Below are representative protocols for Suzuki coupling reactions involving substituted thiophene boronic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-bromothiophene with Phenylboronic Acid[2][4]

This protocol describes a rapid and efficient microwave-assisted Suzuki coupling in an aqueous medium.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Phenylboronic acid

  • Benzothiazole-based Pd(II)-precatalyst

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • In a microwave reactor vial, combine 2-acetyl-5-bromothiophene (1 mmol), phenylboronic acid (1.2 mmol), KOH (2 mmol), and TBAB (0.6 mmol).

  • Add the benzothiazole-based Pd(II)-precatalyst (0.25 mol%).

  • Add 3 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-phenylthiophene.

Protocol 2: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with 2-Thiopheneboronic Acid[6]

This protocol details a conventional heating method for the coupling of a heteroaryl bromide with a thiophene boronic acid.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • 2-Thiopheneboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction flask, dissolve 5-bromo-1-ethyl-1H-indazole (1 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME (10 mL).

  • Stir the solution under an argon atmosphere for 1 hour.

  • Add a solution of 2-thiopheneboronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2 mmol) in water (2.5 mL).

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Visualizing the Workflow and Mechanism

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R-B(OR)2 + Base) PdII_R R'-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product (R-R')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Combine Reactants (Thiophene Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst and Ligand A->B C 3. Add Solvent and Degas B->C D 4. Heat Reaction Mixture C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Work-up (Extraction and Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

A Comparative Guide to the Reactivity of 2,5-Dibromo-3-methylthiophene Derivatives: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 2,5-dibromo-3-methylthiophene derivatives based on Density Functional Theory (DFT) calculations. The following sections detail the computational and experimental methodologies, present key quantitative data, and illustrate the research workflow. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-reactivity relationships of these compounds.

A study on novel derivatives of 2,5-dibromo-3-methylthiophene synthesized via Suzuki cross-coupling reactions utilized DFT to investigate their structural properties and reactivity.[1][2][3][4] The research explored the relationship between the electronic properties of these derivatives and their potential as pharmaceutical agents.[1][2][3][4]

Quantitative Data Summary

The reactivity of the synthesized 2,5-dibromo-3-methylthiophene derivatives was correlated with their frontier molecular orbitals (HOMO and LUMO) energy gap. A smaller HOMO-LUMO gap is indicative of higher reactivity.[1][4] The calculated HOMO-LUMO band gaps for a series of derivatives (3a–3p) were found to be in the range of 3.89–4.67 eV.[1][4] The derivative 3n exhibited the smallest band gap (3.89 eV), suggesting it is the most reactive, while 3p had the largest band gap (4.67 eV), indicating it is the most stable and least reactive.[1]

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Band Gap (ΔE) (eV)Reactivity Profile
3n (Data not specified in abstract)(Data not specified in abstract)3.89Most Reactive
3p (Data not specified in abstract)(Data not specified in abstract)4.67Least Reactive
Other Derivatives (3a-3m, 3o) (Data not specified in abstract)(Data not specified in abstract)3.89 - 4.67Intermediate

Note: Specific HOMO and LUMO energy values for each compound were not available in the abstracts reviewed. The table reflects the reported range and the compounds with the minimum and maximum band gaps.

Experimental and Computational Protocols

A. Synthetic Protocol: Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction

A series of novel 2,5-dibromo-3-methylthiophene derivatives were synthesized via a Suzuki cross-coupling reaction.[1][2][3][4] This reaction is a versatile method for the formation of C-C bonds.[1][2][3][4] The general procedure involved the reaction of 2,5-dibromo-3-methylthiophene with a variety of arylboronic acids.[1] These reactions were performed under conditions that tolerated a wide range of functional groups, resulting in low to moderate yields (27–63%) of the desired products.[1][4] Previous studies on similar halogenated thiophenes have shown that the Suzuki coupling reaction often occurs regioselectively, with a preference for substitution at the C5 position.[1]

B. Computational Protocol: Density Functional Theory (DFT) Studies

To investigate the structural properties and reactivity of the synthesized derivatives, DFT calculations were performed using the GAUSSIAN 09 software package.[1] The following steps were employed:

  • Geometry Optimization: The structures of all synthesized compounds (3a–3p) were optimized using the B3LYP functional with the 6-31G(d,p) basis set.[1][5]

  • Frequency Analysis: Frequency calculations were performed at the same level of theory to confirm that the optimized geometries corresponded to true energy minima on the potential energy surface.[1]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated for the energy-minimized structures using the B3LYP/6-31G(d,p) basis set to determine the HOMO-LUMO band gap.[1]

  • Molecular Electrostatic Potential (MEP) Analysis: MEP analysis was also conducted on the optimized structures to understand the charge distribution and reactive sites.[1]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of 2,5-dibromo-3-methylthiophene derivatives to their theoretical and biological evaluation.

DFT_Reactivity_Workflow cluster_synthesis Synthesis cluster_analysis Computational & Biological Analysis cluster_results Results & Interpretation start 2,5-Dibromo-3-methylthiophene + Arylboronic Acids reaction Suzuki Cross-Coupling (Pd(0) catalyst) start->reaction products Synthesized Derivatives (3a-3p) reaction->products dft DFT Calculations (B3LYP/6-31G(d,p)) products->dft bio Biological Evaluation (Antioxidant, Antibacterial, etc.) products->bio fmo FMO Analysis (HOMO-LUMO Gap) dft->fmo mep MEP Analysis dft->mep reactivity Structure-Reactivity Relationship fmo->reactivity mep->reactivity pharma Pharmaceutical Potential bio->pharma reactivity->pharma

Caption: Workflow for Synthesis, DFT Analysis, and Evaluation.

This guide highlights the use of DFT as a powerful tool for predicting the reactivity of 2,5-dibromo-3-methylthiophene derivatives. The correlation between the HOMO-LUMO energy gap and reactivity provides valuable insights for the rational design of new molecules with potential pharmaceutical applications. The synthesized compounds also showed promising results in various bioassays, including antioxidant, antibacterial, and antiurease activities, indicating their potential as a source of pharmaceutical agents.[1][2][3][4]

References

Unveiling the Bioactivity of (2-Methylthiophen-3-yl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (2-Methylthiophen-3-yl)boronic acid serves as a versatile building block for synthesizing novel compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on anticancer and antimicrobial applications. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate further research and development in this promising area.

Derivatives of this compound have demonstrated a range of biological activities, primarily attributed to the substituted 2- and 5-positions of the 3-methylthiophene core. The Suzuki-Miyaura cross-coupling reaction is a key synthetic strategy employed to introduce aryl substituents at these positions, leading to a diverse library of molecules with potential as anticancer and antimicrobial agents.

Comparative Analysis of Biological Activity

The biological efficacy of these compounds is highly dependent on the nature and position of the substituents on the thiophene ring. This section provides a quantitative comparison of the bioactivities of various synthesized derivatives.

Anticancer Activity

Recent studies have explored the anticancer potential of 2,5-diaryl-3-methylthiophene derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for compounds derived directly from this compound is emerging, studies on structurally similar compounds, such as those synthesized from 2,5-dibromo-3-methylthiophene, provide valuable insights. For instance, certain 2,5-diaryl-3-methylthiophene derivatives have shown notable anti-urease activity, an enzyme implicated in the survival of certain cancer cells.

Table 1: Anticancer and Enzyme Inhibitory Activity of 2,5-Disubstituted-3-methylthiophene Derivatives

Compound IDSubstituent at C2Substituent at C5Target/AssayActivity (IC₅₀/Inhibition %)Citation
3a Bromo4-MethoxyphenylAnti-urease58.8% inhibition at 50 µg/mL[1]
3b Bromo4-ChlorophenylAnti-urease67.7% inhibition at 50 µg/mL[1]
3d Bromo2,4-DichlorophenylAnti-urease54.7% inhibition at 50 µg/mL[1]
3j Bromo4-NitrophenylAnti-urease52.1% inhibition at 50 µg/mL[1]
3k Bromo3-NitrophenylAnti-urease64.2% inhibition at 50 µg/mL[1]

Note: The compounds listed are synthesized from 2,5-dibromo-3-methylthiophene, a closely related precursor.

Antimicrobial Activity

The antimicrobial properties of substituted 3-methylthiophene derivatives have also been investigated against a panel of bacterial strains. The introduction of different aryl groups at the 2- and 5-positions significantly influences the antibacterial spectrum and potency.

Table 2: Antibacterial Activity of 2,5-Disubstituted-3-methylthiophene Derivatives

Compound IDSubstituent at C2Substituent at C5Bacterial StrainZone of Inhibition (mm)Citation
3a Bromo4-MethoxyphenylS. aureus12[1]
3a Bromo4-MethoxyphenylP. aeruginosa11[1]
3b Bromo4-ChlorophenylS. aureus14[1]
3b Bromo4-ChlorophenylP. aeruginosa13[1]
3l 4-Methoxyphenyl4-MethoxyphenylS. aureus11[1]
3l 4-Methoxyphenyl4-MethoxyphenylP. aeruginosa10[1]
3m 4-Chlorophenyl4-ChlorophenylS. aureus13[1]
3m 4-Chlorophenyl4-ChlorophenylP. aeruginosa12[1]

Note: The compounds listed are synthesized from 2,5-dibromo-3-methylthiophene.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental procedures for the synthesis and biological evaluation of the discussed compounds.

General Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 2,5-diaryl-3-methylthiophenes is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2,5-dibromo-3-methylthiophene Reaction Suzuki Coupling A->Reaction B Arylboronic acid (2.2 eq) B->Reaction C Pd(PPh3)4 (catalyst) C->Reaction D K3PO4 (base) D->Reaction E 1,4-Dioxane/H2O (solvent) E->Reaction F 90 °C F->Reaction G 12 hours G->Reaction H Inert atmosphere (e.g., Argon) H->Reaction I 2,5-diaryl-3-methylthiophene J Byproducts Reaction->I Reaction->J caption General workflow for Suzuki coupling.

Caption: General workflow for Suzuki coupling.

Procedure: A mixture of 2,5-dibromo-3-methylthiophene (1.0 eq), the corresponding arylboronic acid (2.2 eq), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is heated at 90 °C for 12 hours under an inert atmosphere.[1] After cooling, the reaction mixture is extracted with an organic solvent, dried, and purified by column chromatography to yield the desired 2,5-diaryl-3-methylthiophene.[1]

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds is determined using the agar well diffusion method.[1]

Experimental Workflow:

G A Prepare sterile nutrient agar plates B Inoculate plates with bacterial culture A->B C Create wells in the agar B->C D Add test compound solution to wells C->D E Incubate plates at 37 °C for 24 hours D->E F Measure the zone of inhibition E->F caption Workflow for antibacterial screening.

Caption: Workflow for antibacterial screening.

Procedure: Nutrient agar plates are prepared and uniformly inoculated with a standardized suspension of the test bacterium. Wells of a specific diameter are then created in the agar. A solution of the test compound at a known concentration is added to each well. The plates are incubated at 37 °C for 24 hours. The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[1]

Signaling Pathway Insights: PI3K/mTOR Inhibition

Thiophene derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[2][3] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Thiophene Thiophene Derivative (Inhibitor) Thiophene->PI3K inhibits Thiophene->mTORC1 inhibits Thiophene->mTORC2 inhibits caption Thiophene derivatives inhibit PI3K/mTOR.

Caption: Thiophene derivatives inhibit PI3K/mTOR.

The diagram illustrates how thiophene derivatives can inhibit key kinases (PI3K, mTORC1, and mTORC2) in this critical signaling cascade, ultimately leading to the suppression of cancer cell growth and survival.

Conclusion

Compounds synthesized from this compound and its analogs represent a promising class of molecules with diverse biological activities. The data and protocols presented in this guide offer a valuable resource for the scientific community to build upon, fostering the development of novel and effective therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.

References

Safety Operating Guide

Proper Disposal of (2-Methylthiophen-3-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (2-Methylthiophen-3-yl)boronic acid and is intended for use by trained laboratory personnel. All procedures must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

The responsible management of chemical waste is of paramount importance in a laboratory setting to ensure the safety of personnel and to protect the environment. This compound, as with other boronic acid and thiophene derivatives, must be treated as hazardous waste and disposed of through a licensed and approved hazardous waste disposal company.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should take place within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[4]
Body Protection A fully fastened lab coat that covers the arms.[4]
Footwear Closed-toe shoes.[4]

Step-by-Step Disposal Protocol

The disposal of this compound requires careful segregation and collection of all waste streams containing the chemical.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4] The containers should be constructed of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[1]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate that it is a boronic acid and thiophene derivative and list any associated hazards, such as "Irritant".[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, including gloves, bench paper, pipette tips, and weighing paper, must be collected in the designated solid hazardous waste container.[1][4]

  • Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[4] After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for clean, empty glassware.

3. Liquid Waste Disposal:

  • All solutions containing this compound, including reaction mixtures and rinsates from cleaning glassware, must be collected in the designated liquid hazardous waste container.[1][4]

  • Decontamination of Glassware: For thorough decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[4][6] This rinsate must be collected as liquid hazardous waste.[4] Following the basic wash, a final water rinse should also be collected as hazardous waste.[4]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small, manageable spills, and if you are trained to do so, wear the appropriate PPE, contain the spill, and absorb it with an inert absorbent material.

  • Collect all contaminated cleanup materials and place them in the designated hazardous waste container.[7]

  • For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

5. Waste Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[4]

  • Follow your institution's specific procedures for requesting hazardous waste pickup.[4][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, a general principle for the treatment of boronic acids involves conversion to a less reactive form. However, any such treatment should only be performed by trained personnel and in accordance with institutional and regulatory guidelines. A potential, though not universally applicable, pretreatment step for boronic acids is neutralization with a mild base to form the corresponding boronate salt, which may be more water-soluble.[4][6] This procedure must be carried out with caution in a well-ventilated fume hood.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Hazardous Waste Pickup (Follow Institutional Protocol) storage->pickup disposal Professional Disposal (e.g., High-Temperature Incineration) pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (2-Methylthiophen-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling (2-Methylthiophen-3-yl)boronic acid, including detailed operational and disposal plans.

Hazard Identification and Safety Summary

This compound is anticipated to be an irritant to the eyes, skin, and respiratory system, based on data from similar compounds.[1][2] All operations involving this chemical should be conducted with appropriate personal protective equipment in a well-ventilated area.

Hazard Classification (Anticipated)CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[4]

    • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[1][5]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Minimize dust generation and accumulation.[1]

  • Keep the container tightly closed when not in use.

  • Use non-sparking tools and prevent the build-up of electrostatic charges.[6]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling the compound.

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed and protected from moisture. Some sources recommend storing in a freezer under -20°C.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to ensure safety and environmental protection.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.[3][5]

  • Liquid Waste: Collect solutions of the compound in a separate, labeled, and sealed container for liquid hazardous waste.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.

2. Disposal Method:

  • Hazardous Waste Disposal: The recommended method for disposal is through a licensed hazardous waste disposal company.[9]

  • Neutralization (for small quantities): Boronic acids are weakly acidic and can be neutralized with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0.[5][10] This should only be performed if permitted by your institution and local regulations, and always within a fume hood.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]

Important: Never dispose of this compound down the drain or in regular trash.[3] Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety office.[3][9]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Final Steps prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_solid Collect Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Collect Liquid Waste cleanup_solid->cleanup_liquid cleanup_label Label Waste Containers cleanup_liquid->cleanup_label cleanup_store Store Waste Appropriately cleanup_label->cleanup_store end_remove_ppe Remove PPE cleanup_store->end_remove_ppe end_wash Wash Hands end_remove_ppe->end_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.